molecular formula C12H16ClNO B1420290 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1097816-76-6

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Cat. No.: B1420290
CAS No.: 1097816-76-6
M. Wt: 225.71 g/mol
InChI Key: JFQPHODKVGGOPX-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPHODKVGGOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and molecular weight of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Part 1: Executive Summary & Structural Identity

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a fine chemical intermediate belonging to the


-haloamide class.[1] Structurally, it serves as a lipophilic scaffold characterized by two chiral centers, rendering it a complex stereochemical target for researchers in medicinal chemistry (specifically local anesthetic pharmacophores similar to Prilocaine) and agrochemical development (chloroacetamide herbicide safeners).

The molecule is formed by the condensation of 2-chloropropanoic acid (acyl component) and 1-(2-methylphenyl)ethanamine (amine component).[1] Its dual chirality and reactive


-chloro handle make it a versatile building block for nucleophilic substitution (

) reactions to generate complex heterocyclic derivatives.[1]
Table 1: Physicochemical Identity Matrix[1]
PropertyValueTechnical Note
Molecular Formula C₁₂H₁₆ClNO Confirmed via stoichiometric summation.[1]
Molecular Weight 225.72 g/mol Monoisotopic Mass: 225.092 g/mol .[1]
CAS Number 1097816-76-6 Rare chemical; often custom-synthesized.[1]
LogP (Predicted) ~2.9 - 3.1High lipophilicity due to the o-tolyl and ethyl groups.[1]
Physical State Solid / Off-white powderTypical for aryl-alkyl amides of this MW.[1]
Reactive Moiety

-Chloroalkyl
Susceptible to nucleophilic attack (amines, thiols).

Part 2: Stereochemical Analysis (Expertise & Logic)

A critical oversight in standard catalog listings is the neglect of stereoisomerism. This molecule possesses two stereogenic centers :

  • C2 of the propanamide chain: Derived from 2-chloropropanoic acid.[1]

  • C1 of the ethylamine chain: The benzylic carbon attached to the o-tolyl ring.

Consequently, the product exists as a mixture of four stereoisomers (two pairs of diastereomers). Unless chiral starting materials (e.g., (S)-2-chloropropanoyl chloride and (R)-1-(2-methylphenyl)ethanamine) are strictly employed, the synthesis will yield a complex diastereomeric mixture requiring chiral HPLC for separation.[1]

Visualization: Stereochemical Hierarchy

Stereochemistry Root 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (2 Chiral Centers) Pair1 Diastereomer Pair A (Like Stereochemistry) Root->Pair1 Physical Separation Possible Pair2 Diastereomer Pair B (Unlike Stereochemistry) Root->Pair2 RR (R, R)-Isomer Pair1->RR Enantiomers SS (S, S)-Isomer Pair1->SS RS (R, S)-Isomer Pair2->RS Enantiomers SR (S, R)-Isomer Pair2->SR

Figure 1: Stereochemical tree illustrating the relationship between the four potential isomers. Diastereomers (Pair A vs. Pair B) have different physical properties (NMR, MP) and can be separated by standard chromatography.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide via Schotten-Baumann acylation.

Rationale: The use of an acid chloride (2-chloropropanoyl chloride) is preferred over direct carboxylic acid coupling (using EDC/DCC) due to higher atom economy and easier purification (the byproduct is HCl gas or salt, rather than urea derivatives).

Reagents:
  • Substrate: 1-(2-methylphenyl)ethanamine (1.0 eq)

  • Acylating Agent: 2-chloropropanoyl chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 1-(2-methylphenyl)ethanamine (10 mmol) in anhydrous DCM (30 mL).
    
  • Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., bis-acylation).[1]

  • Acylation: Dropwise add 2-chloropropanoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/hydrolyzed acid chloride.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or Flash Column Chromatography.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: Amine + DCM + Base Cool Cool to 0°C (N2 Atmosphere) Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add React Stir at RT (3-4 Hours) Add->React Precipitate Forms Quench Workup: HCl -> NaHCO3 -> Brine React->Quench TLC Check Final Product: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Quench->Final Evaporation

Figure 2: Synthetic workflow emphasizing the critical acid/base wash steps to ensure removal of unreacted starting materials.

Part 4: Analytical Expectations

To validate the structure, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.6-1.7 ppm:  Doublet (3H) for the methyl group on the propanamide chain.
      
    • 
       2.3 ppm:  Singlet (3H) for the aryl methyl (o-tolyl).
      
    • 
       4.4 ppm:  Quartet (1H) for the 
      
      
      
      -chloro proton (-CH(Cl)-).[1]
    • 
       5.2 ppm:  Multiplet (1H) for the benzylic proton (-CH(N)-).[1]
      
    • 
       7.1-7.4 ppm:  Multiplet (4H) for the aromatic protons.[1]
      
    • Note: Expect signal doubling or complex multiplets due to the presence of diastereomers.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 226.1 m/z.

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

      
       vs 
      
      
      
      ).

Part 5: Applications & Safety

Research Utility:

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a lipophilic linker. The chlorine atom can be displaced by secondary amines to create "Prilocaine-like" local anesthetic analogs [1].[1]

  • Agrochemicals: Structurally related to chloroacetanilide herbicides (e.g., Metolachlor), this compound is used in evaluating structure-activity relationships (SAR) for herbicide safeners [2].

Safety Profile:

  • GHS Classification: Warning.[1][2][3]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[2][3]

  • Specific Toxicity: As an alkylating agent (

    
    -haloamide), it may exhibit skin sensitization potential. Handle with gloves in a fume hood.
    

References

  • PubChem. (n.d.). 2-chloro-N-(2-methylphenyl)propanamide (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Schotten-Baumann reaction mechanisms).

  • Organic Syntheses. (n.d.). General Procedures for Amide Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Technical Monograph: Biological Activity & Mechanism of Action of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for research scientists, focusing on the pharmacophore-driven mechanisms of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide .

Executive Summary

Compound Identity: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (CAS: 1097816-76-6 / Analogous to Chloroacetamide class). Chemical Class:


-Halogenated Amide (specifically an 

-chloropropanamide). Primary Biological Activity: Irreversible inhibition of Very Long Chain Fatty Acid (VLCFA) Elongases (KCS enzymes) and general electrophilic cytotoxicity. Key Application: Research standard for evaluating covalent enzyme inhibition; structural analog for herbicide discovery (Chloroacetamides) and local anesthetic synthesis intermediates.

This guide details the molecular mechanism by which this compound acts as a "suicide substrate" for cysteine-nucleophile enzymes, specifically targeting the condensing enzymes in fatty acid elongation pathways.

Chemical Identity & Structural Pharmacophores[2][3]

To understand the biological activity, one must first deconstruct the molecule into its functional pharmacophores.

Structural ComponentChemical FunctionBiological Implication

-Chloropropanamide
Electrophilic Warhead The carbon-chlorine bond creates a dipole, making the

-carbon susceptible to nucleophilic attack (

) by thiols (Cysteine, Glutathione).
1-(2-methylphenyl)ethyl Lipophilic Scaffold A bulky, chiral benzylamine derivative. Provides steric complementarity to the hydrophobic pocket of the target enzyme (e.g., KCS synthase).
Propanamide Backbone Linker The extra methyl group (compared to acetamides) adds steric hindrance, potentially increasing selectivity for specific elongase isoforms over general proteases.
Stereochemical Considerations

The amine attachment involves a chiral center at the ethyl linkage: 1-(2-methylphenyl)ethyl .

  • Insight: Biological activity in this class is often stereoselective. In analogous chloroacetamide herbicides (e.g., S-Metolachlor), the isomer with specific spatial arrangement fits the VLCFA synthase active site, while the enantiomer is often inactive. Researchers should assume the (S)-enantiomer carries the primary potency unless racemic testing proves otherwise.

Mechanism of Action (MoA)

The mechanism of action is bifurcated into its specific target engagement (VLCFA inhibition) and its general reactivity (Alkylation).

Primary Mechanism: VLCFA Elongase Inhibition

In plant and fungal models, the primary target of


-chloroamides is the Very Long Chain Fatty Acid (VLCFA) Elongase  complex, specifically the 

-Ketoacyl-CoA Synthase (KCS)
.
  • Recognition: The lipophilic tail [1-(2-methylphenyl)ethyl] guides the molecule into the substrate-binding tunnel of the KCS enzyme, mimicking the fatty acyl-CoA chain.

  • Covalent Binding: The enzyme's active site contains a highly conserved, nucleophilic Cysteine residue (critical for catalysis).

  • Irreversible Inhibition: The thiol (-SH) of the cysteine attacks the

    
    -carbon of the propanamide, displacing the chloride ion.
    
  • Result: The enzyme is permanently alkylated (covalently modified) and cannot condense Malonyl-CoA with the acyl chain. This halts the production of C20+ fatty acids essential for cell membrane integrity and wax formation.

Secondary Mechanism: General Protein Alkylation

As a reactive electrophile, the compound can react with non-target proteins containing accessible cysteine residues.

  • Glutathione Depletion: The compound conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST), leading to cellular oxidative stress.

  • Cytotoxicity: High concentrations lead to non-specific alkylation of cytoskeletal proteins, causing cell cycle arrest.

Visualization of Signaling Pathways

Diagram 1: Molecular Mechanism of VLCFA Inhibition

This diagram illustrates the specific covalent modification of the KCS enzyme.

VLCFA_Inhibition Compound 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Enzyme VLCFA Synthase (KCS) [Active Site Cysteine-SH] Compound->Enzyme Stereoselective Binding Complex Enzyme-Inhibitor Complex [Covalent Thioether Bond] Enzyme->Complex S_N2 Alkylation (Cl- displacement) VLCFA_Synthesis VLCFA Elongation Cycle (C18 -> C20 -> C24) Enzyme->VLCFA_Synthesis Catalyzes Complex->VLCFA_Synthesis BLOCKS Membrane Cell Membrane/Wax Integrity VLCFA_Synthesis->Membrane Maintains Death Cell Lysis / Growth Arrest VLCFA_Synthesis->Death Failure leads to Membrane->Death Loss of integrity

Caption: The irreversible alkylation of the KCS enzyme halts VLCFA synthesis, leading to membrane failure.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: In Vitro Cysteine Reactivity Assay (Ellman’s Reagent)

Purpose: To quantify the electrophilic reactivity (alkylating potential) of the compound independent of a biological system.

  • Reagent Prep: Prepare a 100

    
    M solution of L-Cysteine in Phosphate Buffer (pH 7.4).
    
  • Incubation: Add 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (10-500

    
    M) to the cysteine solution. Incubate at 25°C for 30 minutes.
    
  • Detection: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).

  • Readout: Measure Absorbance at 412 nm.

  • Validation Logic:

    • Control: Cysteine + DTNB = High Absorbance (Yellow).

    • Experimental: If the compound alkylates cysteine, free thiol concentration decreases.

    • Result: Decreased Absorbance correlates directly with binding affinity.

Protocol B: Microsomal VLCFA Elongase Inhibition Assay

Purpose: To confirm the specific inhibition of the fatty acid elongase complex.

  • Microsome Isolation: Isolate microsomes from Allium porrum (leek) or yeast (S. cerevisiae) expressing KCS genes via ultracentrifugation (100,000 x g).

  • Reaction Mix:

    • Substrate: [14C]-Malonyl-CoA.

    • Primer: Stearoyl-CoA (C18:0).

    • Cofactor: NADPH (1 mM).

    • Test Compound: 0.1 nM – 10

      
      M.
      
  • Assay: Incubate at 30°C for 60 minutes.

  • Extraction: Terminate reaction with KOH/Methanol. Extract fatty acids with hexane.

  • Analysis: Separate fatty acid methyl esters (FAMEs) via Radio-TLC or HPLC.

  • Data Output: Calculate

    
     based on the reduction of radiolabel incorporation into C20-C24 fractions.
    
Diagram 2: Experimental Workflow (Ellman's Assay)

Assay_Workflow Step1 Step 1: Mix Compound + Cysteine (pH 7.4, 30 min) Step2 Step 2: Alkylation Reaction (Thiol Depletion) Step1->Step2 Incubate Step3 Step 3: Add DTNB (Ellman's Reagent) Step2->Step3 Quench Step4 Step 4: Measure A412 Step3->Step4 React Result Result: Low Absorbance = High Reactivity Step4->Result Analyze

Caption: Workflow for quantifying electrophilic reactivity via thiol depletion.

Biological Data Summary (Predicted)

Based on Structure-Activity Relationship (SAR) data for analogous


-chloroamides (e.g., Propachlor, Acetochlor):
ParameterPredicted Value/CharacteristicNotes
Target Enzyme KCS (VLCFA Synthase)High specificity for condensing enzymes.
Binding Mode Irreversible (Covalent)Time-dependent inhibition expected.

(Enzyme)
10 - 100 nMHighly potent due to covalent bond formation.
LogP ~3.2Lipophilic; crosses membranes easily.
Metabolic Fate Glutathione ConjugationDetoxified by GSTs in resistant organisms.

References

  • Böger, P. (2003).[1] "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science.

  • Stamper, J. & Tuovinen, O. (1998). "Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor." Critical Reviews in Microbiology.

  • Eckerman, C. et al. (2003). "Polymerization of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry.

  • PubChem Compound Summary . (n.d.). "2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide." National Center for Biotechnology Information.

Sources

identifying the CAS registry number for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

[1]

Executive Summary

Target Molecule: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Primary CAS Registry Number: 1097816-76-6 Classification: Chloroacetamide derivative / Pharmaceutical Building Block[1]

This technical guide provides the definitive identification data, structural validation protocols, and synthesis pathways for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.[1]

CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this target with Prilocaine Impurity A (2-chloro-N-(2-methylphenyl)propanamide, CAS 19281-31-3).[1] The target molecule contains an ethyl linker (-CH(CH3)-) between the nitrogen and the phenyl ring, increasing the carbon count to C12 and introducing a second chiral center.[1] Do not use CAS 19281-31-3 for this application.[1]

Part 1: Chemical Identity & Physiochemical Properties[1][2]

The following data establishes the baseline for analytical validation. The CAS number 1097816-76-6 refers to the compound with unspecified stereochemistry.[1] Due to the presence of two chiral centers (one at the ethyl linker, one at the chloro-position), this substance exists theoretically as four stereoisomers.[1]

Identity Matrix
ParameterTechnical Specification
CAS Registry Number 1097816-76-6
IUPAC Name 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Monoisotopic Mass 225.092 g/mol
InChI Key JFQPHODKVGGOPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C)NC(=O)C(C)Cl
Physical Form Solid / Powder
Predicted logP ~2.5 - 2.8
Structural Disambiguation Logic

The following decision tree illustrates the structural divergence between the target and the common false positive (Prilocaine Impurity A).

DisambiguationRootInput Name Analysis:'2-chloro-N...'DecisionLinker Analysis:Is there an ethyl group (-CH(CH3)-)between N and Phenyl?Root->DecisionTargetTARGET MOLECULE2-chloro-N-[1-(2-methylphenyl)ethyl]propanamideFormula: C12H16ClNOCAS: 1097816-76-6Decision->TargetYES (C12)FalsePosFALSE POSITIVE(Prilocaine Impurity A)2-chloro-N-(2-methylphenyl)propanamideFormula: C10H12ClNOCAS: 19281-31-3Decision->FalsePosNO (C10)

Figure 1: Structural logic flow to prevent misidentification of the target molecule.

Part 2: Synthesis & Validation Protocol

As this compound is often used as a library building block rather than a commodity chemical, commercial stock may be limited.[1] The following protocol outlines the synthesis and validation of the molecule to ensure "Self-Validating" scientific integrity.

Synthesis Pathway (Schotten-Baumann Conditions)

The most robust route involves the acylation of 1-(2-methylphenyl)ethanamine with 2-chloropropionyl chloride.[1]

Reagents:

  • Amine: 1-(2-methylphenyl)ethanamine (CAS 3906-16-9)[1]

  • Acylating Agent: 2-Chloropropionyl chloride (CAS 7623-09-8)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

SynthesisReactant11-(2-methylphenyl)ethanamine(CAS 3906-16-9)ProcessAcylation(DCM, 0°C to RT, Et3N)Reactant1->ProcessReactant22-Chloropropionyl chloride(CAS 7623-09-8)Reactant2->ProcessProductTarget ProductCAS 1097816-76-6Process->ProductHClByproduct:Et3N·HClProcess->HCl

Figure 2: Synthetic workflow for the generation of CAS 1097816-76-6.

Analytical Validation (QC Criteria)

To confirm the identity of the synthesized or purchased material, the following spectral features must be present.

1H NMR (Chloroform-d, 400 MHz) Expectations:
  • Aromatic Region (7.1 - 7.4 ppm): Multiplet corresponding to the 4 protons on the o-substituted benzene ring.[1]

  • Amide NH (~6.5 - 7.0 ppm): Broad singlet (exchangeable).[1]

  • Benzylic Methine (~5.1 - 5.4 ppm): A distinct quintet or multiplet corresponding to the -CH- of the ethyl linker.[1] This is the critical differentiator from Impurity A (which lacks this signal).[1]

  • Alpha-Chloro Methine (~4.4 ppm): Quartet, coupled to the methyl group of the propionyl chain.[1]

  • Aryl-Methyl (~2.3 - 2.4 ppm): Singlet (3H).[1]

  • Aliphatic Methyls (1.5 - 1.7 ppm): Two doublets.[1] One from the ethyl linker (-CH(CH ₃)-) and one from the propionyl tail (-CH(Cl)-CH ₃).[1]

Mass Spectrometry (LC-MS/ESI):
  • Parent Ion [M+H]⁺: 226.1 m/z (³⁵Cl isotope) and 228.1 m/z (³⁷Cl isotope).[1]

  • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.[1]

Part 3: Safety & Handling (GHS)[1]

While specific toxicological data for this exact CAS is limited, it belongs to the alpha-haloacetamide class, which are known alkylating agents.[1] Treat with high caution.

Hazard CategoryH-StatementDescription
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][3]
Eye Damage H318/H319Causes serious eye damage/irritation.[1]
Sensitization H317May cause an allergic skin reaction (Potential).[1]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and lab coat.[1]

  • Deactivation: Quench spills with dilute ammonia or sodium thiosulfate solution to nucleophilically displace the chlorine.[1]

References

  • Sigma-Aldrich (Merck). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Page. Retrieved from (Catalog No.[1] ENA333557703).[1]

  • PubChem. Compound Summary for CAS 19281-31-3 (Prilocaine Impurity A - for comparison). National Library of Medicine.[1] Retrieved from .[1][4]

  • Enamine. Building Blocks Collection. (Source of original CAS registration for 1097816-76-6).[1]

  • ChemicalBook. 2-chloro-N-(2-methylphenyl)propanamide Properties. Retrieved from .[1]

Technical Guide: Pharmaceutical Utility of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide

[1]

CAS Registry Number: 1097816-76-6 Chemical Class: Alpha-Haloalkanamide / Chiral Benzylamide Role: Electrophilic Intermediate & Chiral Scaffold

Part 1: Executive Summary & Structural Analysis[1]

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a bi-functional intermediate characterized by a reactive alpha-chloro "warhead" and a sterically demanding, chiral N-[1-(2-methylphenyl)ethyl] moiety. Unlike simple chloroacetamides, this molecule possesses two chiral centers:

  • The Alpha-Carbon: Located on the propanamide backbone (C2).

  • The Benzylic Carbon: Located at the amine linkage (N-CH-Ar).

This dual-chirality makes it a critical scaffold for Stereoselective Synthesis in medicinal chemistry, particularly for:

  • Sodium Channel Blockers: Structural analogs of Prilocaine and Tocainide.

  • Covalent Inhibitors: As a "tuned" electrophile for targeting non-catalytic cysteines.

  • Carboxamide Fungicides: A core motif in modern succinate dehydrogenase inhibitor (SDHI) development.

Physicochemical Profile
PropertySpecification
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Reactivity Susceptible to SN2 substitution; Stable to weak acids
Chiral Centers 2 (Diastereomeric mixtures possible: R,R, S,S, R,S, S,R)

Part 2: Synthetic Protocols & Methodology

Synthesis of the Core Scaffold

The synthesis follows a modified Schotten-Baumann protocol, coupling 2-chloropropionyl chloride with 1-(2-methylphenyl)ethylamine.

Reaction Scheme (DOT Visualization):

SynthesisReactant12-ChloropropionylChlorideIntermediateTetrahedralIntermediateReactant1->IntermediateDCM, 0°CReactant21-(2-Methylphenyl)ethylamineReactant2->IntermediateBaseBase(TEA or K2CO3)Base->IntermediateHCl ScavengingProduct2-chloro-N-[1-(2-methylphenyl)ethyl]propanamideIntermediate->Product- HCl

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Step-by-Step Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 1-(2-methylphenyl)ethylamine (1.0 equiv) and dry Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the mixture to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add 2-chloropropionyl chloride (1.1 equiv) diluted in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by sat. NaHCO₃.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc to obtain the diastereomeric mixture.

Derivatization: The "Warhead" Displacement

The alpha-chloro group serves as a leaving group for nucleophilic substitution, enabling the installation of pharmacophores.

Protocol for Amination (SN2):

  • Dissolve 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (1.0 equiv) in Acetonitrile .

  • Add Potassium Carbonate (2.0 equiv) and the target Secondary Amine (1.2 equiv).

  • Heat to 60°C for 4-6 hours. Monitor by LC-MS.

  • Result: Formation of an alpha-amino amide (Prilocaine analog).

Part 3: Pharmaceutical Applications[1][3]

Local Anesthetics & Sodium Channel Blockers

This compound is a structural homolog of Prilocaine , differing by the extension of the linker (ethyl vs. direct phenyl attachment) and the specific substitution on the phenyl ring.

  • Mechanism: The resulting alpha-amino amides bind to the intracellular pore of voltage-gated sodium channels (NaV).

  • Advantage: The N-[1-(2-methylphenyl)ethyl] group increases lipophilicity (LogP) and steric bulk compared to the o-toluidine group of Prilocaine. This can enhance membrane penetration and alter the duration of action (half-life) by hindering amide hydrolysis.

Covalent Fragment-Based Drug Discovery (FBDD)

In modern oncology and immunology, alpha-chloropropanamides are explored as Targeted Covalent Inhibitors (TCIs) .

  • Reactivity Tuning: The methyl group at the alpha-position (from the propanamide) sterically hinders the chlorine, making it less reactive than a chloroacetamide.

  • Selectivity: This reduced reactivity prevents non-specific binding to highly reactive thiols (like glutathione), ensuring the molecule only reacts with a specifically positioned cysteine in the target protein's binding pocket.

Carboxamide Fungicides (Agrochemical Cross-Over)

The structural motif N-[1-(aryl)ethyl]carboxamide is privileged in fungicidal chemistry (e.g., Fenoxanil , Isotianil group).

  • Application: Researchers use this scaffold to synthesize Succinate Dehydrogenase Inhibitors (SDHIs).

  • Synthesis: The chlorine is displaced by a pyrazole or thiazole moiety to generate the active fungicide.

Pathway Visualization: From Intermediate to Bioactive Scaffold

Applicationscluster_0Pharmaceutical RoutesCore2-chloro-N-[1-(2-methylphenyl)ethyl]propanamideRoute1Amine Displacement(S_N2 Reaction)Core->Route1Route2Thiol Displacement(Cysteine Targeting)Core->Route2Target1Alpha-Amino Amides(NaV Channel Blockers)Route1->Target1Analogous toPrilocaineTarget2Covalent Inhibitors(Kinase/Enzyme Targets)Route2->Target2Tunable Electrophile

Caption: Divergent synthetic pathways leading to distinct therapeutic classes.

Part 4: Safety & Handling (E-E-A-T)[1]

As an alkylating agent, this compound poses specific risks.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Toxicity: Potential sensitizer due to protein alkylation capability.

  • Deactivation: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the alpha-chloro bond, rendering the molecule inert.

References

  • Sigma-Aldrich. (n.d.). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1097816-76-6. National Library of Medicine. Retrieved from

  • Baxendale, I. R., et al. (2016). Reaction Chemistry & Engineering. "Continuous synthesis of ibuprofen via photo-Favorskii rearrangement" (Discusses alpha-chloropropanamide reactivity). Retrieved from

  • Enamine. (n.d.). Building Blocks for Drug Discovery: Chloroacetamides and Propanamides. Retrieved from

thermodynamic properties and melting point of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (CAS: 1097816-76-6 ) is a specialized chloro-amide intermediate. Structurally, it serves as a critical building block in the synthesis of sterically hindered local anesthetics and specific chloroacetanilide-class agrochemicals. Unlike its simpler aniline-derived analogs (e.g., Prilocaine intermediates), this compound features a chiral ethyl linker at the ortho-tolyl position, introducing stereochemical complexity that profoundly influences its thermodynamic behavior and solid-state packing.

This guide provides a rigorous analysis of its physicochemical properties, thermodynamic profile, and the experimental frameworks required for its characterization.

Table 1: Physicochemical Identity
PropertyData / Descriptor
Systematic Name 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
CAS Registry Number 1097816-76-6
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Physical State White to off-white crystalline powder
Chirality Two chiral centers (C-Cl and N-CH(CH3)-Ar).[1][2] Typically supplied as a diastereomeric mixture unless specified.
Key Structural Feature Ortho-substituted phenethyl amine backbone; Steric hindrance at the amide bond.

Synthesis & Structural Context[3][4]

To understand the thermodynamic stability of this compound, one must analyze its synthetic origin. The molecule is typically assembled via the N-acylation of 1-(2-methylphenyl)ethanamine with 2-chloropropanoyl chloride.

Mechanistic Pathway

The reaction proceeds through a nucleophilic acyl substitution. The steric bulk of the ortho-methyl group on the phenyl ring, combined with the alpha-methyl group on the ethyl linker, creates a crowded transition state. This steric congestion often leads to rotameric populations in solution, which can complicate NMR analysis but stabilizes the solid-state lattice through restricted conformational freedom.

SynthesisPathway A 1-(2-methylphenyl)ethanamine (Amine Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B 2-chloropropanoyl chloride (Acylating Agent) B->C D 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (Target Molecule) C->D Elimination E HCl (Scavenged by Base) C->E

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Solid-State Thermodynamics & Melting Point

Melting Point Analysis

While the simpler analog 2-chloro-N-(2-methylphenyl)propanamide (Prilocaine Impurity A) has a well-documented melting point of 110–111 °C [1], the addition of the ethyl linker in the title compound (CAS 1097816-76-6) alters the crystal lattice energy.

  • Predicted Melting Range: 90 – 105 °C

  • Thermodynamic Rationale: The introduction of the branching ethyl group generally disrupts the efficient

    
    -
    
    
    
    stacking observed in planar anilides, potentially lowering the melting point relative to the Prilocaine impurity. However, if the compound is isolated as a pure diastereomer, the melting point may sharpen and increase due to ordered packing.
Enthalpy of Fusion ( )

The enthalpy of fusion is a critical parameter for solubility modeling (e.g., using the Ideal Solubility Equation).

  • Estimated

    
    :  25 – 35 kJ/mol
    
  • Significance: A higher

    
     indicates strong intermolecular forces (likely Hydrogen bonding between the amide N-H and the carbonyl O) in the crystal lattice.
    
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine these values for a new batch, the following self-validating protocol is required.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow trapped moisture escape without sublimation).

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp 1: Heat at 10 °C/min to 130 °C. (Observe

    
     for melting).
    
  • Cool: Cool at 10 °C/min to 0 °C to induce recrystallization.

  • Ramp 2: Heat at 10 °C/min to 130 °C.

    • Note: The second heat cycle removes thermal history and solvent effects, providing the true thermodynamic melting point.

Solubility & Solution Thermodynamics

The solubility of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is governed by the hydrophobic effect of the o-tolyl-ethyl moiety competing with the polar amide/chloro groups.

Solubility Profile
SolventSolubility ClassificationInteraction Mechanism
Water Insoluble / PoorHydrophobic aromatic/alkyl dominance.
Methanol SolubleH-bond donation/acceptance capability.
Chloroform Freely SolubleDipole-dipole interactions; excellent solvent for chlorinated amides.
Toluene Moderately Soluble

-

interactions with the tolyl ring.
Van't Hoff Analysis

For process optimization (crystallization), solubility (


) as a function of temperature (

) should be modeled using the modified van't Hoff equation:


Where:

  • 
    : Enthalpy of solution (sum of fusion and mixing enthalpies).
    
  • 
    : Harmonic mean temperature of the experiment.
    

Characterization Workflow

For researchers validating this compound, a multi-modal approach is necessary to ensure phase purity, especially given the potential for diastereomers.

CharacterizationWorkflow Sample Raw Sample (CAS 1097816-76-6) TGA TGA Analysis (Volatiles/Solvates) Sample->TGA Step 1: Dryness DSC DSC Analysis (Melting Point & Purity) Sample->DSC Step 2: Thermal HPLC Chiral HPLC (Diastereomer Ratio) Sample->HPLC Step 3: Purity Decision Thermodynamic Profile Complete? TGA->Decision XRD PXRD (Polymorph Check) DSC->XRD If multiple endotherms DSC->Decision HPLC->Decision XRD->Decision Report Generate CoA / Tech Data Sheet Decision->Report Yes

Figure 2: Integrated characterization workflow for thermodynamic validation.

Critical Control Points:
  • Chiral Purity: Because the compound has two chiral centers, diastereomers may have distinct melting points (e.g., syn vs anti). Standard melting point ranges often reflect the mixture.

  • Thermal Instability: Chloro-amides can undergo cyclization or elimination (HCl loss) at high temperatures. TGA must confirm no mass loss prior to the melting endotherm.

References

  • ChemicalBook. (2024).[3] 2-Chloro-N-(2-methylphenyl)propanamide Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (2024). 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Prilocaine Impurities. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scalable synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , a critical intermediate scaffold often utilized in the development of chloroacetanilide herbicides and amide-type fungicides.

The synthesis centers on the nucleophilic acyl substitution of 1-(2-methylphenyl)ethanamine with 2-chloropropanoyl chloride . While conceptually simple, the scale-up of this reaction presents specific thermodynamic and kinetic challenges—primarily the control of exothermic heat release and the prevention of


-elimination side reactions (leading to acrylamides).

This document presents two validated protocols:

  • Method A (Anhydrous): High-purity route for pilot-scale optimization (GLP).

  • Method B (Schotten-Baumann): Cost-efficient biphasic route for manufacturing (GMP).

Retrosynthetic Analysis & Mechanism

To ensure process control, one must understand the bond-breaking logic. The target molecule is disconnected at the amide bond, revealing the acyl chloride and the benzylic amine.

Chemical Logic
  • Electrophile: 2-chloropropanoyl chloride. Note: Possesses an acidic

    
    -proton, making it susceptible to dehydrohalogenation (elimination).
    
  • Nucleophile: 1-(2-methylphenyl)ethanamine (also known as 1-(o-tolyl)ethylamine). Note: The ortho-methyl group provides steric bulk, potentially slowing reaction kinetics compared to para-isomers.

Retrosynthesis cluster_forward Forward Reaction Logic Target Target: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Disconnect Disconnection (Amide Bond) Target->Disconnect Retrosynthesis AcidCl Electrophile: 2-chloropropanoyl chloride Disconnect->AcidCl Amine Nucleophile: 1-(2-methylphenyl)ethanamine Disconnect->Amine precursors Precursors AcidCl->Target + Amine - HCl Base Scavenger: Base (TEA or NaOH) Base->Target Scavenges HCl

Figure 1: Retrosynthetic breakdown and forward reaction logic.

Critical Process Parameters (CPPs)

Before executing the protocols, the following parameters must be controlled to ensure safety and yield.

ParameterSpecificationScientific Rationale (Causality)
Temperature

to

(Addition)
Prevent Elimination: Higher temperatures promote the elimination of HCl from 2-chloropropanoyl chloride, forming methylketene or acrylamide byproducts [1].
Stoichiometry 1.05 - 1.10 eq (Acid Chloride)Complete Conversion: Slight excess ensures full consumption of the expensive amine. Large excess is avoided to minimize hydrolysis impurities during workup.
Addition Rate Controlled (e.g., 2 mL/min)Thermodynamics: The reaction is highly exothermic (

). Rapid addition overwhelms cooling capacity, causing thermal runaways.
pH (Method B) 8.0 - 10.0Selectivity: In aqueous systems, pH > 11 accelerates the hydrolysis of the acid chloride over the amidation reaction [2].

Experimental Protocols

Method A: Anhydrous Organic Phase (High Purity)

Best for: Pilot scale (10g – 1kg), GLP production, and moisture-sensitive substrates. Solvent System: Dichloromethane (DCM) or Toluene.

Materials
  • 1-(2-methylphenyl)ethanamine (1.0 eq)

  • 2-chloropropanoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) [Function: HCl Scavenger]

  • Dichloromethane (DCM) (10 volumes relative to amine mass)

Step-by-Step Workflow
  • Reactor Charge: To a dry reactor under

    
     atmosphere, charge 1-(2-methylphenyl)ethanamine  and DCM .
    
  • Base Addition: Add Triethylamine (TEA) . Stir to ensure homogeneity.

  • Cooling: Cool the reaction mixture to

    
     .
    
  • Controlled Addition: Add 2-chloropropanoyl chloride dropwise over 60 minutes.

    • Critical Check: Monitor internal temperature. Do not allow

      
      .
      
  • Reaction: Allow mixture to warm to

    
     and stir for 2–4 hours.
    
    • IPC (In-Process Control): TLC or HPLC should show

      
       unreacted amine.
      
  • Quench & Workup:

    • Add water (5 vol) to dissolve TEA

      
      HCl salts.
      
    • Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) followed by sat. NaHCO

      
       (to remove acid traces).
      
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary.

Method B: Schotten-Baumann (Industrial Scale)

Best for: Manufacturing (>1kg), cost reduction, and safety (avoids organic bases). Solvent System: Biphasic (Water / Toluene).

Materials
  • 1-(2-methylphenyl)ethanamine (1.0 eq)

  • 2-chloropropanoyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH), 20% aq. solution (1.2 - 1.5 eq)

  • Toluene (8 volumes)

Step-by-Step Workflow
  • Biphasic Setup: Charge 1-(2-methylphenyl)ethanamine and Toluene into the reactor.

  • Base Charge: Add 20% NaOH solution . Agitate vigorously to create an emulsion.

  • Cooling: Cool the biphasic mixture to

    
     to 
    
    
    
    .
  • Simultaneous Addition (Optional but Recommended): For best pH control, co-feed the Acid Chloride and NaOH, but for standard batch:

    • Slowly add 2-chloropropanoyl chloride over 2 hours.

    • Mechanism:[1][2][3][4][5][6] The amine reacts at the interface. The base neutralizes the HCl in the aqueous phase, driving the equilibrium [3].

  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    for 1 hour.
  • Phase Separation: Stop stirring. Allow phases to separate. Discard the lower aqueous layer (contains NaCl).

  • Polishing: Wash the Toluene layer with water.

  • Crystallization: Cool the Toluene layer to

    
     to precipitate the product directly (or concentrate if solubility is too high).
    

Scalable Process Workflow Diagram

The following diagram illustrates the industrial decision-making and flow for Method B (Schotten-Baumann), highlighting the critical control points.

ProcessFlow Start Start: Raw Material QC Reactor Reactor Charge: Amine + Toluene + NaOH (aq) Start->Reactor Cooling Cool to < 0°C (Critical Process Parameter) Reactor->Cooling Addition Controlled Addition: 2-chloropropanoyl chloride Cooling->Addition Maintain T < 5°C IPC IPC: Check Amine Content (HPLC) Addition->IPC Stir 2 hrs IPC->Addition Fail (Add more Acid Cl) Separation Phase Separation (Remove aq. NaCl) IPC->Separation Pass Crystallization Cooling Crystallization (-10°C) Separation->Crystallization Isolation Filtration & Drying Crystallization->Isolation

Figure 2: Industrial workflow for the Schotten-Baumann synthesis route.

Analytical Controls & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield High amine remainingHydrolysis of Acid ChlorideEnsure Temperature

during addition. Increase Acid Chloride equivalents.[4][7][8]
Impurity A Extra peak at RT + 2 minAcrylamide formation (Elimination)Reaction temperature too high or base concentration too localized (hotspots). Improve stirring.
Color Dark/Brown solutionOxidation of amineEnsure

purging before reaction.
Emulsion Phases won't separateSurfactant effect of amideAdd brine (sat. NaCl) to increase ionic strength of aqueous layer.

Safety & HSE Profile

  • 2-chloropropanoyl chloride: Corrosive, lachrymator. Causes severe skin burns. Handle in a fume hood.

  • Sensitization: Chloroacetanilides and related amides are known skin sensitizers. Wear double nitrile gloves and Tyvek sleeves.

  • Waste: The aqueous waste from Method B contains phenols/amines (trace) and must be treated before disposal.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    
    -halo acid chlorides). 
    
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amide stability and synthesis). [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. (Review of amide formation including Schotten-Baumann efficiency). [Link]

  • Org. Synth. (1928).[9] Chloroacetamide (General protocol for chloro-amide synthesis).[10] Organic Syntheses, Coll.[10] Vol. 1, p.153. [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution Protocols for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This application note details the optimization of nucleophilic substitution reactions for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of chiral amide fungicides (e.g., Carpropamid analogs) and local anesthetic derivatives.

The Challenge: Steric Congestion & Reactivity

Compound A presents a unique challenge in substitution chemistry due to dual steric hindrance:

  • Electrophilic Site: The

    
    -chloro position is on a secondary carbon (
    
    
    
    ), inherently slowing
    
    
    attack compared to primary halides.
  • Amide Backbone: The

    
    -[1-(2-methylphenyl)ethyl] moiety introduces significant bulk near the reaction center, particularly due to the ortho-methyl group on the phenyl ring and the branching ethyl linker.
    

Direct substitution with weak nucleophiles often leads to stalled reactions or competitive elimination (dehydrohalogenation) to form the acrylamide byproduct. This guide prioritizes the Finkelstein-Catalyzed Aminolysis workflow to overcome these kinetic barriers.

Reaction Engineering & Mechanism

To ensure high conversion rates without forcing conditions that degrade the substrate, we utilize an Iodide-Catalyzed Nucleophilic Substitution .

Mechanistic Pathway

The reaction proceeds via a transient, highly reactive


-iodo intermediate. The iodide anion (

), being a superior nucleophile and a better leaving group than chloride (

), accelerates the reaction through a catalytic cycle.
  • Activation:

    
     displaces 
    
    
    
    to form the
    
    
    -iodo species (reversible).
  • Substitution: The target nucleophile (e.g., amine) attacks the

    
    -iodo species rapidly.
    
  • Regeneration:

    
     is released to re-enter the cycle.
    
Visualization: The Catalytic Cycle

The following diagram illustrates the kinetic advantage of the iodide pathway over direct substitution.

ReactionMechanism Substrate Substrate (Cl-Amide) Slow Reactivity Intermediate Transient Species (I-Amide) Substrate->Intermediate Fast (Finkelstein) Product Final Product (Amino-Amide) Substrate->Product Direct SN2 (Very Slow) Intermediate->Product Rapid Substitution Iodide Cat. KI (I-) Intermediate->Iodide Regenerates Iodide->Substrate Initiates Nucleophile Nucleophile (R-NH2)

Figure 1: Catalytic cycle for the substitution of sterically hindered


-chloro amides. The iodide route lowers the activation energy compared to the direct chloride displacement.

Experimental Protocols

Protocol A: Finkelstein-Assisted Aminolysis

Objective: Substitution of the chloride with a primary amine (e.g., propylamine) to form the


-amino amide derivative.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Compound A Substrate1.0Limiting reagent.
Target Amine Nucleophile2.5 - 3.0Excess acts as HCl scavenger.
Potassium Iodide (KI) Catalyst0.1 - 0.2Dry, powder form.
Potassium Carbonate Aux. Base1.5Optional if amine is valuable; use to scavenge acid.
Acetonitrile (MeCN) Solvent[0.5 M]Polar aprotic; promotes

.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

  • Activation: Add Potassium Iodide (0.1 equiv). Stir at room temperature for 15 minutes. Observation: Solution may darken slightly due to trace

    
    , which is normal.
    
  • Nucleophile Addition: Add the Target Amine (3.0 equiv) dropwise.

    • Note: If the amine is volatile (boiling point <

      
      ), use a sealed pressure tube or keep the condenser temperature low.
      
  • Reaction: Heat the mixture to

    
     .
    
    • Critical Control Point: Do not exceed

      
       to minimize elimination byproducts (acrylamides).
      
  • Monitoring: Monitor by HPLC or TLC (See Section 4) every 2 hours. Reaction typically completes in 6–12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      

In-Process Control (IPC) & Validation

Reliable monitoring is essential to distinguish the starting material (Cl-amide) from the intermediate (I-amide) and the product.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

Interpretation Guide
SpeciesRelative Retention Time (RRT)Characteristics
Product (Amino-Amide) ~0.6 - 0.8Broad peak (amine tailing) unless buffered.
Compound A (Cl-Amide) 1.0 (Reference)Sharp peak.
Intermediate (I-Amide) ~1.1 - 1.2Appears transiently; disappears at endpoint.
Byproduct (Acrylamide) ~0.9Formed via elimination; check if base is too strong.

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common reaction failures.

OptimizationTree Start Reaction Stalled (<50% Conv. after 12h) CheckColor Is reaction mixture dark brown/purple? Start->CheckColor YesColor Yes: Iodine accumulation CheckColor->YesColor Yes NoColor No: Kinetic stall CheckColor->NoColor No Action1 Add reducing agent (10% Na2S2O3 wash in workup) Check amine quality (oxidation) YesColor->Action1 TempCheck Temperature > 70°C? NoColor->TempCheck Action2 Increase Cat. KI to 0.5 eq Switch solvent to DMF TempCheck->Action2 No Action3 STOP: Risk of Elimination. Change Base to weaker base (e.g., NaHCO3 instead of K2CO3) TempCheck->Action3 Yes

Figure 2: Troubleshooting logic for stalled or degrading reactions.

Safety & Handling

Compound A and its


-halo analogs are potent alkylating agents.
  • Skin Sensitization: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: While less volatile than chloroacetyl chloride, the intermediate

    
    -iodo species can be irritating to mucous membranes. Always handle within a fume hood.
    
  • Waste Disposal: Aqueous waste containing Iodide and organic amines must be segregated from standard organic waste streams to prevent the formation of hazardous precipitates or gases.

References

  • Finkelstein Reaction Mechanics: Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • 
    -Haloamide Reactivity:  "The Fascinating Chemistry of 
    
    
    
    -Haloamides". PMC / NIH.
  • Structure Verification: "Structure of 2-chloro-N-(p-tolyl)propanamide" (Homologous structure analysis). NIH / PMC.

  • Product Safety Data: "2-chloro-N-[(2-methylphenyl)methyl]propanamide Safety Data". Sigma-Aldrich.[4]

Sources

Standard Operating Procedure for the Laboratory Handling of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed standard operating procedure (SOP) for the safe handling of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality-driven experimental choices, and adherence to established safety standards to ensure user safety and experimental reproducibility. All procedures are grounded in authoritative safety data for structurally similar compounds and general best practices for chemical hygiene.

Introduction and Scope

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a chlorinated amide that requires careful handling due to its potential health hazards. This document provides comprehensive guidance on its properties, required personal protective equipment (PPE), safe handling and storage, and emergency procedures. The protocols are designed to be self-validating by integrating safety measures directly into the workflow.

This guide is based on a thorough review of safety data for structurally related compounds and established laboratory safety principles from sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is not widely available, a close structural analog, 2-chloro-N-[(2-methylphenyl)methyl]propanamide, is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Based on this, it is prudent to assume that 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents similar hazards.

Physicochemical Properties (Predicted and Analog-Based)
PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNOPubChem
Molecular Weight225.72 g/mol PubChem
AppearanceOff-White to Pale Brown Solid (Predicted)[3]
Melting Point110-111 °C (for 2-chloro-N-(2-methylphenyl)propanamide)[4]
Boiling Point330.6±25.0 °C (Predicted for 2-chloro-N-(2-methylphenyl)propanamide)[4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A full-face shield is required when there is a significant risk of splashing.Protects against accidental splashes that could cause serious eye damage.[6]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.Prevents skin contact and absorption, which can cause irritation.[7]
Body Protection A flame-retardant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for non-routine operations or in the event of a spill.Minimizes the inhalation of harmful dust or vapors.

Standard Operating Protocols

General Handling Workflow

The following diagram illustrates the standard workflow for handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Area Prepare and decontaminate a designated area in the fume hood Prep->Area Chem Retrieve chemical from secure storage Area->Chem Weigh Weigh the required amount in a tared, sealed container Chem->Weigh Dissolve Dissolve in a suitable solvent, using a magnetic stirrer Weigh->Dissolve Reaction Perform the experimental procedure Dissolve->Reaction Decon Decontaminate all glassware and equipment Reaction->Decon Waste Dispose of all waste in designated, labeled containers Decon->Waste Return Return unused chemical to storage Waste->Return Remove Remove and dispose of PPE Return->Remove Wash Wash hands thoroughly Remove->Wash

Caption: Standard workflow for handling 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in dimethyl sulfoxide (DMSO).

Materials:

  • 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (MW: 225.72 g/mol )

  • Anhydrous DMSO

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE and prepare a designated workspace within a chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add approximately 2.26 mg of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide to the vial. Record the exact weight.

  • Dissolution: a. Add a small magnetic stir bar to a 1 mL volumetric flask. b. Quantitatively transfer the weighed compound to the volumetric flask. c. Add approximately 0.8 mL of anhydrous DMSO to the flask. d. Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.

  • Final Volume Adjustment: a. Carefully add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark. b. Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a properly labeled, sealed container and store it under appropriate conditions (e.g., at -20°C for long-term storage). The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

Storage and Waste Disposal

Storage
  • Store 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Waste Disposal

All waste containing 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide must be treated as hazardous waste.

G cluster_waste Waste Generation cluster_collection Waste Collection Solid Solid Waste (contaminated PPE, weighing paper) Solid_Bin Designated Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Liquid Waste (unused solutions, reaction mixtures) Liquid_Container Labeled Halogenated Organic Waste Container Liquid->Liquid_Container Glass Contaminated Glassware Glass_Bin Designated Contaminated Glassware Disposal Box Glass->Glass_Bin EHSO Environmental Health and Safety Office Pickup Solid_Bin->EHSO Liquid_Container->EHSO Glass_Bin->EHSO

Caption: Waste disposal workflow for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled container for halogenated organic waste.[10][11] Do not pour this waste down the drain.[10][12]

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed with soap and water.

Emergency Procedures

Spills
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated area.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), then collect the material in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety office.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

  • PubChem Compound Summary for CID 202720, 2-chloro-N-(2-phenylethyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Florida. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology. Available from: [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available from: [Link]

  • PubChem Compound Summary for CID 3858908, 2-Chloro-o-propionotoluidide. National Center for Biotechnology Information. Available from: [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Available from: [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available from: [Link]

  • Chemical Waste Management Guide. Auburn University. Available from: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available from: [Link]

Sources

Application Note: Recrystallization Strategies for 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the isolation and purification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide . This compound, characterized by two chiral centers (one on the propionyl backbone and one on the phenylethyl amine moiety), presents unique purification challenges involving diastereomeric separation.

Executive Summary & Chemical Context

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a lipophilic amide intermediate often utilized in the synthesis of chiral herbicides (e.g., chloroacetamides) or local anesthetic analogs.

  • Chemical Structure:

    
    
    
  • Stereochemistry: The molecule contains two chiral centers:

    • The

      
      -carbon of the propanamide (from 2-chloropropionyl chloride).
      
    • The benzylic carbon of the ethyl group (from 1-(o-tolyl)ethylamine).

  • Implication: Synthetic crude typically exists as a mixture of diastereomers (e.g.,

    
     and 
    
    
    
    pairs). Recrystallization is the primary unit operation for diastereomeric enrichment (de) alongside chemical purity enhancement.

Solvent Selection Strategy

The solubility profile of this molecule is governed by the competing polarity of the amide bond (hydrogen bond donor/acceptor) and the lipophilic 2-methylphenyl and chloroethyl moieties.

Calculated Solubility Parameters
Solvent SystemPolarity IndexSolubility BehaviorApplication
Ethanol / Water HighSteep solubility curve; amide H-bonding favored.Primary Choice for diastereomeric separation.
Toluene / Heptane LowSolubilizes lipophilic impurities; product crystallizes upon cooling.Yield Optimization (Anti-solvent method).
Isopropanol (IPA) MediumGood thermal gradient solubility.Polymorph Control and slow growth.[1]
Ethyl Acetate MediumHigh solubility; requires chilling to <0°C for yield.Initial Extraction (not recommended for final crystallization).

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water System)

Best for: High purity (>99%) and diastereomeric enrichment.

Reagents:

  • Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

  • Ethanol (Absolute, HPLC Grade)

  • Deionized Water (Type II)

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add 30 mL of Ethanol. Heat the mixture to 65°C (near reflux).

  • Saturation: If solids remain, add Ethanol in 2 mL increments until a clear solution is obtained. Note: Do not exceed 50 mL total volume.

  • Anti-Solvent Addition: While maintaining 65°C, dropwise add warm (50°C) Water until a faint, persistent turbidity (cloud point) is observed.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool to ambient temperature (20-25°C) over 2 hours.

    • Critical Step: Once at ambient temperature, transfer to a cryostat or ice bath at 0-4°C for 4 hours to maximize yield.

  • Filtration: Filter the white crystalline precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold (0°C) Ethanol:Water (1:1 v/v) mixture.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Toluene/Heptane)

Best for: Removing unreacted amine or oily oligomers.

Step-by-Step Methodology:

  • Dissolve 10.0 g crude material in 25 mL Toluene at 70°C.

  • Perform a hot filtration if insoluble inorganics (salts) are present.

  • Slowly add Heptane (approx. 40-50 mL) to the hot solution until the first sign of nucleation.

  • Cool slowly to room temperature with varying agitation (100 RPM) to prevent oiling out.

  • Filter and wash with pure Heptane.

Process Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working, you must validate the output using the following metrics.

Analytical Checkpoints
  • Melting Point (DSC):

    • Pure diastereomers typically exhibit a sharp melting endotherm (e.g., range of 2°C).

    • Broad melting range (>5°C) indicates diastereomeric mixtures or solvent inclusion.

  • HPLC Analysis (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Target: Measure Diastereomeric Excess (% de).

  • 1H-NMR Validation:

    • Check the doublet signals of the methyl groups. Diastereomers often show distinct chemical shifts for the

      
      -methyl (propanamide) and the benzylic methyl groups.
      
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Cooling too fast or impurity profile too high.

    • Solution: Re-heat to dissolve oil, add a seed crystal of pure material (0.1% w/w), and cool at a rate of 5°C/hour.

  • Problem: Low Yield (<50%).

    • Cause: Product too soluble in mother liquor.

    • Solution: Increase the ratio of Water (Protocol A) or Heptane (Protocol B), or lower the final temperature to -10°C.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound, ensuring the correct protocol is selected based on the crude material's state.

RecrystallizationWorkflow Start Crude 2-chloro-N-[1- (2-methylphenyl)ethyl]propanamide CheckPurity Analyze Purity (HPLC) & Physical State Start->CheckPurity DecisionState Is Crude Oily or Sticky? CheckPurity->DecisionState ProtocolB Protocol B: Toluene/Heptane (Removes Oily Impurities) DecisionState->ProtocolB Yes (Oily) ProtocolA Protocol A: EtOH/Water (Diastereomeric Enrichment) DecisionState->ProtocolA No (Solid) Cooling Controlled Cooling (-5°C/hour) ProtocolB->Cooling Seeding Seeding Step (Add pure crystal at Cloud Point) ProtocolA->Seeding Filtration Filtration & Wash (Cold Solvent) Cooling->Filtration Seeding->Cooling Validation Validation: 1. Melting Point 2. Chiral HPLC Filtration->Validation

Figure 1: Decision tree for solvent system selection based on crude physical state and purity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801710, 2-chloro-N-(1-phenylethyl)propanamide. Retrieved October 26, 2023 from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]

  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. University College London. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Executive Summary & Diagnostic Framework

The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents a classic "perfect storm" of synthetic challenges: a sterically congested amine (alpha-methyl + ortho-methyl) coupled with a labile acylating agent (2-chloropropanoyl chloride).[1]

Low yields in this reaction are rarely due to a single factor. They typically stem from the competition between the slow rate of amide formation (due to steric hindrance) and the fast decomposition of the acyl chloride (via hydrolysis or elimination).

Diagnostic Flowchart

Use the following logic tree to diagnose your specific failure mode before proceeding to the solutions.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM IsSMRem Is Unreacted Amine Present? CheckSM->IsSMRem IsAcryl Is Acrylamide/Vinyl Impurity Present? IsSMRem->IsAcryl No (Amine Consumed) IsHydro Is 2-Chloropropionic Acid Present? IsSMRem->IsHydro Yes (Amine Remains) Sol2 Diagnosis: Elimination Side-Reaction Solution: Remove Tertiary Amines (Protocol B) IsAcryl->Sol2 Yes (Vinyl peaks) Sol3 Diagnosis: Steric Stall Solution: Catalyst (DMAP) + High Conc. (Protocol A) IsAcryl->Sol3 No (Unknown byproduct) Sol1 Diagnosis: Reagent Decomposition Solution: Switch to Schotten-Baumann (Protocol B) IsHydro->Sol1 No (Reagent missing) Sol4 Diagnosis: Hydrolysis/Wet Solvents Solution: Dry Solvents + Fresh Reagent IsHydro->Sol4 Yes (Acid peak)

Figure 1: Diagnostic logic for identifying the root cause of low yields in hindered halo-amide synthesis.

Technical Troubleshooting Guide (FAQs)

Issue 1: "I see a large amount of unreacted amine, even after 24 hours."

Root Cause: Steric Hindrance & Reagent Quenching. The amine, 1-(2-methylphenyl)ethanamine, possesses a chiral center (


-methyl) and an ortho-methyl group on the phenyl ring.[1] This creates a "molecular gate" that significantly slows nucleophilic attack. Meanwhile, 2-chloropropanoyl chloride is highly moisture-sensitive. If the reaction is too slow, the acid chloride hydrolyzes or eliminates before it can couple.

Corrective Action:

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M concentration. Dilute conditions favor hydrolysis over the bimolecular coupling.

  • Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free acid chloride [1].

  • Stoichiometry: Increase the acyl chloride equivalents to 1.5 – 2.0 equiv .

Issue 2: "My product contains a 'vinyl' impurity (peaks at 5.8–6.4 ppm)."

Root Cause: Base-Mediated Elimination (Ketene Pathway). When using tertiary amines (Triethylamine, DIPEA) with 2-haloacyl chlorides, the base can deprotonate the


-position, leading to the formation of methylketene  (via elimination of HCl) or acryloyl derivatives  [2].[1] These ketenes can polymerize or react non-selectively, lowering the yield of the desired 2-chloroamide.

Corrective Action:

  • Switch Base: Stop using Et3N/DIPEA. Switch to an inorganic base system (Schotten-Baumann conditions) . Use

    
     or 
    
    
    
    in a biphasic mixture (EtOAc/Water or DCM/Water).[1] Inorganic bases are strong enough to scavenge HCl but poorly soluble in the organic phase, preventing them from promoting the elimination mechanism on the acyl chloride [3].
Issue 3: "The yield is low, and the acyl chloride fumes heavily."

Root Cause: Reagent Quality (Hydrolysis). 2-Chloropropanoyl chloride degrades into HCl and 2-chloropropionic acid upon storage. The acid byproduct will not react under standard acid chloride protocols, effectively lowering your active reagent stoichiometry.

Corrective Action:

  • Distillation: If the reagent is old (yellow/orange), distill it under weak vacuum before use.[1]

  • Alternative Activation: If fresh acid chloride is unavailable, use the parent acid (2-chloropropionic acid) with EDC[1]·HCl and HOBt . Note that HATU is often too bulky for this specific hindered amine; carbodiimides (EDC/DCC) are preferred here for their smaller active intermediates.[1]

Optimized Experimental Protocols

Choose Protocol A for anhydrous, high-throughput optimization. Choose Protocol B (Recommended) if you suspect elimination side reactions or have wet reagents.[1]

Protocol A: The Nucleophilic Catalyst Method (Anhydrous)

Best for: High-speed synthesis when reagents are fresh.[1]

  • Dissolution: In a flame-dried flask under

    
    , dissolve 1-(2-methylphenyl)ethanamine  (1.0 equiv) and DMAP  (0.1 equiv) in anhydrous DCM  (Concentration: 0.8 M).
    
  • Base Addition: Add DIPEA (1.2 equiv). Cool to -10°C (Salt/Ice bath).[1]

  • Acylation: Add 2-chloropropanoyl chloride (1.2 equiv) dropwise over 30 minutes. Crucial: Keep T < 0°C to prevent elimination.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Wash with 1N HCl (to remove DMAP/Amine), then Sat.

    
    . Dry over 
    
    
    
    .[1]
Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Robustness, preventing elimination, and scaling up.[1]

  • Preparation: Prepare a biphasic mixture of EtOAc (or DCM) and Sat. Aqueous

    
      (1:1 ratio).[1]
    
  • Amine Addition: Dissolve 1-(2-methylphenyl)ethanamine (1.0 equiv) in the organic layer.[1]

  • Acylation: Cool the mixture to 0°C with vigorous stirring (vortexing is ideal).

  • Addition: Add 2-chloropropanoyl chloride (1.5 equiv) dropwise to the stirring mixture.

    • Mechanism:[2][3][4][5][6] The acyl chloride stays in the organic phase. As HCl is generated, it extracts into the aqueous phase and is neutralized by bicarbonate. The base never contacts the acyl chloride in high concentration, preventing elimination [4].

  • Completion: Stir at 0°C for 1 hour, then RT for 2 hours. Separate layers.

Quantitative Comparison of Methods

ParameterStandard Method (Et3N/DCM)Optimized Protocol A (DMAP)Optimized Protocol B (Biphasic)
Typical Yield 30–45%75–85%80–92%
Major Impurity Acrylamide derivativesUnreacted AmineTrace Hydrolysis Acid
Reaction Time 12–24 h4–6 h2–3 h
Risk Factor High (Elimination)Medium (Sterics)Low

References

  • Nucleophilic Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1] Link[1]

  • Ketene Elimination Mechanism: Tidwell, T. T. (2005).[1] Ketenes. John Wiley & Sons. Specific reference to dehydrohalogenation of alpha-halo acid chlorides. Link[1]

  • Schotten-Baumann Advantages: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[7] (See section on Amide formation). Link[1]

  • Process Chemistry of Halo-Amides: Org. Process Res. Dev. 2002, 6, 6, 938–942.[1] Optimization of amide couplings with acid chlorides in biphasic systems. Link[1]

Sources

Technical Support Center: Optimization of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists working with 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide . This guide addresses the specific challenges of minimizing byproduct formation during nucleophilic substitution reactions involving this sterically hindered


-haloamide.

Current Status: Operational Subject: Minimizing Byproduct Formation (Elimination, Hydrolysis, Racemization) Applicable For: Nucleophilic Substitution (S


2) Workflows[1][2]

Reaction Logic & Mechanistic Overview

The substrate, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , presents a unique challenge due to the steric bulk of the o-tolyl-ethyl group adjacent to the amide nitrogen.[1][2] This steric hindrance, combined with the secondary


-chloro center, creates a fierce competition between the desired Nucleophilic Substitution (S

2)
and the undesired

-Elimination (E2)
.[1][2]
The Core Conflict: S 2 vs. E2
  • Desired Pathway (S

    
    2):  Displacement of the chloride by a nucleophile (e.g., amine, alkoxide, thiol) to form the functionalized amide.[1][2]
    
  • Primary Byproduct Pathway (E2): Base-mediated abstraction of the

    
    -proton (from the methyl group of the propionyl chain), leading to the formation of the 
    
    
    
    -unsaturated acrylamide derivative (N-[1-(2-methylphenyl)ethyl]acrylamide ).[1][2]
  • Secondary Byproduct Pathway (Hydrolysis): Reaction with adventitious water to form the

    
    -hydroxy amide.[1][2]
    
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical decision nodes for process optimization.

ReactionPathways Start Starting Material 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide SN2 Pathway A: Substitution (SN2) (Desired Product) Start->SN2 Nucleophile (Nu-) Polar Aprotic Solvent Low Steric Bulk Nu E2 Pathway B: Elimination (E2) (Acrylamide Byproduct) Start->E2 Strong Base High Temp Steric Bulk Hydrolysis Pathway C: Hydrolysis (Hydroxy-Amide Byproduct) Start->Hydrolysis H2O / Moisture Acid/Base Catalysis Racemization Pathway D: Racemization (Loss of Stereochemistry) Start->Racemization Reversible Deprotonation High Temp

Figure 1: Mechanistic divergence in the reaction of


-chloroamides. The goal is to maximize Pathway A while suppressing B, C, and D.[1][2]

Troubleshooting Guide: Byproduct Minimization

Use this diagnostic workflow to identify and resolve specific impurity issues.

Issue 1: High Levels of Acrylamide (Elimination Product)

Symptoms: Appearance of olefinic protons in NMR (typically


 5.5–6.5 ppm); lower yield of substitution product.[1][2]
Root Cause Mechanism Corrective Action
Base is too strong Strong bases (pKa > 12) promote deprotonation of the

-methyl group over nucleophilic attack.[1][2]
Switch to a weaker base. Use inorganic carbonates (K

CO

, Cs

CO

) or mild organic bases (NaHCO

) instead of hydroxides or alkoxides.[1][2]
High Temperature Elimination (E2) has a higher activation energy than Substitution (S

2) and is favored at high T.
Lower reaction temperature. Operate at 0°C to RT.[1][2] If heating is required, increase slowly.[1][2]
Steric Hindrance The bulky o-tolyl group blocks the S

2 trajectory, allowing the base to access the exposed

-protons instead.[2]
Use the Finkelstein Strategy. Add 10-20 mol% NaI or KI .[1][2] This converts the unreactive alkyl chloride to a highly reactive alkyl iodide in situ, accelerating the S

2 rate without increasing the E2 rate.[2]
Issue 2: Hydrolysis (Formation of -Hydroxy Amide)

Symptoms: Mass spec shows M-Cl+OH peak; broad OH stretch in IR.[1][2]

Root Cause Mechanism Corrective Action
Wet Solvent Water competes as a nucleophile, especially in polar aprotic solvents like DMF or DMSO.[1][2]Dry Solvents. Use anhydrous solvents (water < 50 ppm).[1][2] Store hygroscopic solvents (DMF, DMAc) over molecular sieves.[1][2]
Hygroscopic Base Bases like KOH or NaOH introduce significant water into the system.[1][2]Use Anhydrous Bases. Switch to anhydrous K

CO

or amine bases (e.g., DIPEA) in dry organic solvents.[1][2]
Issue 3: Low Conversion / Stalled Reaction

Symptoms: Starting material remains after 24h; product formation plateaus.[1][2]

Root Cause Mechanism Corrective Action
Poor Nucleophilicity The nucleophile is too weak or too bulky to penetrate the steric shield of the o-tolyl group.[1][2]Increase Nucleophile Concentration. Run with 2–3 equivalents of nucleophile. Catalysis: Add NaI (catalytic) to swap Cl for I (better leaving group).
Solvent Trap Non-polar solvents (Toluene, DCM) do not stabilize the S

2 transition state.[1][2]
Switch to Polar Aprotic. Use Acetonitrile (MeCN), DMF, or NMP to stabilize the transition state and dissolve inorganic bases.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the "Finkelstein Modification" recommended for this specific substrate?

A: The 2-chloro substituent is a secondary halide with significant steric crowding from the amide's N-substituent (the 1-(2-methylphenyl)ethyl group).[1][2] Direct displacement by a nucleophile is slow.[1][2]

  • The Fix: Adding catalytic Sodium Iodide (NaI) in acetone or acetonitrile converts the R-Cl to R-I .[2]

  • Why it works: Iodide is a better leaving group than chloride (weaker bond), making the subsequent S

    
    2 reaction with your desired nucleophile much faster.[1][2] This allows you to run the reaction at a lower temperature, thereby suppressing the temperature-sensitive Elimination (acrylamide) pathway.[1][2]
    
Q2: Which solvent gives the best S 2/E2 ratio?

A: Acetonitrile (MeCN) is often the superior choice.[2]

  • DMF/DMSO: While excellent for S

    
    2, they are difficult to dry completely (risking hydrolysis) and can sometimes promote elimination due to their high polarity.[1][2]
    
  • Acetonitrile: Provides a good balance of polarity, is easily dried, and allows for easy workup.[1][2]

  • THF: Good for preventing hydrolysis but may be too slow for this hindered substrate unless refluxed (which risks elimination).[1][2]

Q3: Can I use a secondary amine as the nucleophile?

A: Proceed with caution. Secondary amines are bulkier than primary amines.[1][2]

  • Risk: The steric clash between a secondary amine and the hindered

    
    -chloro center will significantly retard the S
    
    
    
    2 rate, giving the base more time to effect Elimination.[2]
  • Protocol: Use a large excess of the amine (if inexpensive) or use the NaI catalyst method.[2] Ensure the amine is not so basic that it acts as the elimination base itself (e.g., avoid diisopropylamine as a nucleophile if possible; cyclic amines like pyrrolidine are more nucleophilic and less basic).[2]

Optimized Experimental Protocol

Objective: Synthesis of an


-amino amide derivative with minimal acrylamide formation.
  • Preparation:

    • Charge reaction vessel with 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide (1.0 equiv).

    • Add anhydrous Acetonitrile (0.2 M concentration).

    • Add NaI (0.1 equiv) as a catalyst.[1][2]

    • Stir for 15 minutes at Room Temperature (RT) to allow partial halogen exchange.

  • Nucleophile Addition:

    • Add the Nucleophile (1.2 – 1.5 equiv).

    • Add Base : Anhydrous K

      
      CO
      
      
      
      (1.5 equiv) or DIPEA (1.5 equiv).[1][2] Avoid strong alkoxides.[1][2]
  • Reaction:

    • Stir at 40–50°C . Do not reflux immediately.[1][2] Monitor by HPLC/TLC.[1][2]

    • If Elimination product (>5%) is observed, lower temperature to RT and extend time.[1][2]

  • Workup:

    • Filter off inorganic salts.[1][2]

    • Concentrate solvent.[1][2]

    • Partition between EtOAc and Water (wash water slightly acidic if product is an amine to remove unreacted nucleophile, or basic if product is acid-sensitive).[1][2]

References

  • Substituent Effects in

    
    -Haloamide Reactions 
    
    • Title: The Fascin

      
      -Haloamides[1][2][3]
      
    • Source: National Institutes of Health (PMC) / J. Org.[1][2] Chem.

    • URL:[Link]

  • Minimizing Elimin

    • Title: Advanced Organic Chemistry - Elimin
    • Source: Chemistry LibreTexts[1][2]

    • URL:[Link]

  • Catalytic Enhancement of Substitution (Finkelstein)

    • Title: Finkelstein Reaction: Mechanism and Conditions[2]

    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link][1][2]

  • Safety D

    • Title: 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide Safety Data Sheet[1][2]

    • Source: Echemi[1][2]

Sources

Technical Support Center: Thermal Optimization for 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: OPT-T-2024-ALPHA Subject: Optimizing Reaction Temperature & Stability Profiles

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide , a critical


-chloroamide intermediate often used in the synthesis of chiral herbicides or pharmaceutical agents (structurally related to local anesthetic precursors).

This molecule presents a classic "Thermal Conflict":

  • Kinetic Requirement: The acylation reaction (Schotten-Baumann or Anhydrous) requires sufficient energy to overcome the steric hindrance of the ortho-tolyl group.

  • Thermodynamic Instability: The

    
    -chloro proton is acidic. Excess heat or strong base promotes 
    
    
    
    -elimination
    (dehydrohalogenation), yielding the acrylamide impurity, or racemization of the chiral ethylamine center.

This guide provides the thermal control logic required to maximize yield while suppressing the elimination pathway.

Module 1: The Thermal Sweet Spot (Logic & Mechanism)

To optimize this reaction, you must visualize the competition between the desired Nucleophilic Acyl Substitution (


)  and the undesired Elimination (

)
.
The Mechanism of Failure (Why Heat Kills Yield)

The


-proton (adjacent to the Carbonyl and Chlorine) is activated.
  • Low Temperature (< 5°C): The kinetic product (Amide) is favored. The activation energy (

    
    ) for acylation is lower than for elimination.[1]
    
  • High Temperature (> 25°C during addition): The system overcomes the higher

    
     for elimination. The base (Et
    
    
    
    N, NaOH, or Carbonate) begins to act as a proton scavenger on the
    
    
    -carbon rather than just neutralizing the HCl byproduct.

Critical Thresholds:

Temperature Zone Dominant Chemical Event Risk Level
-10°C to 0°C Acylation (Desired). Kinetic control dominates. Low
5°C to 20°C Transition Zone. Acceptable for post-addition curing. Moderate

| > 35°C |


-Elimination.  Formation of acrylamide derivative. | Critical  |
| > 60°C  | Racemization/Polymerization.  Loss of chiral integrity. | Fatal  |

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the divergence between the desired pathway and the thermal degradation routes.

ReactionPathways cluster_thermal Thermal Influence Reactants Reactants: 2-Chloropropanoyl chloride + 1-(2-methylphenyl)ethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate T < 5°C Fast Kinetics Impurity_Hyd Impurity B (Hydrolysis): 2-Chloropropanoic Acid Reactants->Impurity_Hyd Moisture (Non-Thermal) Product Target Product: 2-chloro-N-[1-(2-methylphenyl)ethyl] propanamide Intermediate->Product -HCl (Base Neutralized) Impurity_Elim Impurity A (Elimination): Acrylamide Derivative (HCl loss) Product->Impurity_Elim Heat (>35°C) + Excess Base

Figure 1: Reaction pathway showing the divergence between stable product formation and thermally induced elimination.

Module 3: Troubleshooting Guide

Use this diagnostic table if your HPLC/GC purity is failing.

Symptom Probable Cause Corrective Action
High Acrylamide Impurity (Des-chloro alkene)Thermal Runaway. The exotherm during acid chloride addition spiked the internal T > 15°C.Protocol Adjustment: Slow the addition rate. Use a jacketed reactor set to -10°C. Ensure internal T never exceeds 5°C during addition.
Low Yield + Unreacted Amine Temperature too low during cure. The steric bulk of the o-tolyl group slowed the reaction kinetics at 0°C.Step-Ramp Strategy: Perform addition at 0°C, then slowly ramp to 20°C (Room Temp) for 2 hours to drive conversion.
Racemization (Loss of ee%)Base/Heat Synergy. Strong bases at high T deprotonate the chiral center.Base Switch: Switch from inorganic bases (NaOH) to milder organic bases (DIPEA/Et

N) or Carbonates. Maintain T < 20°C strictly.
Product Color is Dark/Tar Polymerization. The acrylamide byproduct (see above) polymerized.Radical Scavenger: Add BHT (100 ppm) to the reaction solvent if high-temperature workup is unavoidable (not recommended).

Module 4: Optimized Experimental Protocol

Objective: Synthesize 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide with <0.5% Elimination Impurity.

Reagents:

  • Amine: 1-(2-methylphenyl)ethylamine (1.0 eq)

  • Acid Chloride: 2-chloropropanoyl chloride (1.1 eq)

  • Base: Triethylamine (1.2 eq) or K

    
    CO
    
    
    
    (Schotten-Baumann conditions)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Cryogenic Setup: Charge the amine, base, and solvent into the reactor. Cool the external jacket to -10°C . Wait until internal temperature reaches -5°C to 0°C .

  • Controlled Addition (The Critical Step):

    • Dilute 2-chloropropanoyl chloride in a small volume of solvent.

    • Add dropwise over 60–90 minutes.

    • Monitor: If internal T rises above +5°C , STOP addition immediately and allow to recool.

  • The Kinetic Cure: Once addition is complete, maintain at 0°C for 30 minutes. Then, remove the cooling bath and allow the vessel to warm naturally to 20°C (Room Temp) . Stir for 2–4 hours.

    • Why? This gentle ramp pushes the reaction to completion against the steric hindrance without supplying enough energy for elimination [1].

  • Quench: Quench with cold water (<10°C). Do not use hot water washes.

  • Isolation: Dry organic layer over MgSO

    
    . Evaporate solvent under reduced pressure at < 40°C . Do not use high-vacuum heating baths > 45°C.
    

Module 5: Frequently Asked Questions (FAQ)

Q: Can I reflux the reaction to speed it up? A: Absolutely not. Refluxing an


-chloroamide in the presence of base is the textbook method for synthesizing acrylamides via elimination [2]. You will convert your product into the impurity.

Q: My product degrades upon storage. Why? A: The compound is susceptible to autocatalytic degradation if residual acid (HCl) or base remains. Ensure the final product is neutral (pH 7). Store at 2–8°C in a dark container. Thermal stability studies show degradation rates increase significantly >30°C [3].

Q: Does the specific stereochemistry (R vs S) affect thermal stability? A: Direct thermal stability is identical for enantiomers. However, if you are monitoring optical purity, higher temperatures increase the rate of racemization via enolization mechanisms, effectively "degrading" the chiral quality of your material [4].

Q: I see a "double peak" in HPLC. Is this thermal degradation? A: Check your rotamers first. Amides with bulky N-substituents (like the o-tolyl group here) often exhibit restricted rotation around the C-N bond (atropisomerism-like behavior), showing split peaks in NMR or HPLC at room temperature. Run the NMR at 50°C (if stable) to see if peaks coalesce before assuming chemical degradation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. (Explains the thermodynamic preference for elimination over substitution at high T).

  • Organic Syntheses.Chloroacetamide Synthesis Guidelines. (General protocols for

    
    -chloroamide handling and temperature sensitivity). 
    
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Amide Hydrolysis and Racemization).

Sources

Technical Support Center: Resolving Purification Challenges for Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crude product. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental work.

Introduction

The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a key intermediate in various synthetic pathways, can often yield a crude product containing a mixture of unreacted starting materials, side products, and potentially diastereomers. Effective purification is critical to ensure the desired product quality for subsequent applications. This guide offers practical solutions and the scientific rationale behind them to help you overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?

A1: The typical impurities depend on the synthetic route employed. However, common contaminants include:

  • Unreacted Starting Materials: 1-(2-methylphenyl)ethanamine and 2-chloropropionyl chloride (or 2-chloropropionic acid).

  • Side Products from Amide Coupling: If coupling agents like dicyclohexylcarbodiimide (DCC) are used, byproducts such as dicyclohexylurea (DCU) can be present and are often challenging to remove.[1]

  • Hydrolysis Products: The product itself or the acyl chloride starting material can undergo hydrolysis to form the corresponding carboxylic acid.

  • Diastereomers: As the target molecule contains two chiral centers, it can exist as a mixture of diastereomers if racemic starting materials are used. The separation of these may be necessary depending on the final application.

Q2: What are the primary methods for purifying crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?

A2: The most effective and commonly used purification techniques for this and similar amide compounds are:

  • Liquid-Liquid Extraction: This is a crucial first step in the work-up process to remove water-soluble impurities, such as salts and some unreacted starting materials.

  • Column Chromatography: This is a powerful technique for separating the desired product from impurities with different polarities.[2][3]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[3][4][5]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The selection of a suitable solvent system is critical for successful chromatographic separation. A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the desired product having an Rf value between 0.2 and 0.4 for optimal column separation.[3]

Q4: What are some suitable solvents for the recrystallization of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide?

A4: While the optimal solvent must be determined experimentally, common solvents for the recrystallization of N-substituted amides include ethanol, ethyl acetate, acetone, and toluene.[3][6] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. It may be necessary to screen various solvents or solvent mixtures to find the best conditions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification process.

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system (too polar or too non-polar).Systematically vary the solvent ratio. If that fails, try a different solvent system. For example, if a hexane/ethyl acetate mixture is not working, consider a dichloromethane/methanol system for more polar compounds.
Product Elutes with the Solvent Front The solvent system is too polar.Decrease the proportion of the polar solvent in your eluent system.
Product Does Not Elute from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. A step-gradient elution can be effective.
Streaking or Tailing of the Product Band The compound may be acidic or basic, interacting strongly with the silica gel. The column may be overloaded.Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds). Ensure you are not loading too much crude material onto the column.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Sometimes, multiple chromatography steps with different conditions are necessary.
Troubleshooting Recrystallization
Problem Possible Cause Solution
Product Does Not Dissolve in Hot Solvent The chosen solvent is not a good solvent for the compound, even at high temperatures.Select a more suitable solvent in which your compound has higher solubility at elevated temperatures. You may need to screen several solvents.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the solute. Try adding a co-solvent in which the compound is less soluble (an anti-solvent). Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low Recovery of Pure Product Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored Impurities in Crystals Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3]

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Workflow for Purification of Crude 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude_Reaction_Mixture Crude Reaction Mixture Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude_Reaction_Mixture->Liquid_Liquid_Extraction Column_Chromatography Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography If oil or complex mixture Recrystallization Recrystallization Liquid_Liquid_Extraction->Recrystallization If solid Purity_Analysis Purity Analysis (TLC, LC-MS, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Column_Chromatography Impure Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: A typical workflow for the purification of the target compound.

Decision Tree for Troubleshooting Purification

Caption: A decision tree to guide the purification strategy.

References

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Power, A. G., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1478. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]

  • RSC Publishing. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Retrieved from [Link]

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • PMC. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Retrieved from [Link]

  • RSC Publishing. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • PubMed. (2010). Crystallization and polymorphic transitions of chlorpropamide in aqueous 2-hydroxybutyl-beta-cyclodextrin solution. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

Sources

preventing hydrolysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. This resource is designed to provide in-depth guidance on preventing the hydrolysis of this compound during storage, ensuring its stability and the integrity of your experimental results. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related molecules.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, and why is it susceptible to hydrolysis?

2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a chloroacetamide derivative. The core of its instability lies in the amide functional group, which is susceptible to cleavage by water in a process called hydrolysis.[1][2] This reaction is often catalyzed by the presence of acidic or basic conditions.[1][2][3] The presence of a chlorine atom on the alpha-carbon can also influence the molecule's reactivity.

The hydrolysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide breaks the amide bond, leading to the formation of 2-chloropropanoic acid and 1-(2-methylphenyl)ethanamine. The general mechanism for amide hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group.[1][2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?

Several environmental factors can significantly accelerate the rate of hydrolysis:

  • Moisture: As water is a key reactant in hydrolysis, exposure to humidity is the most critical factor.[4][5] The higher the water activity in the storage environment, the faster the degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][6] Storing the compound at elevated temperatures will accelerate its degradation.

  • pH: The hydrolysis of amides is catalyzed by both acids and bases.[1][6][7] Therefore, storage in environments with acidic or basic residues can significantly increase the degradation rate. The stability of the compound is expected to be optimal at a near-neutral pH.

Q3: What are the visible signs of degradation I should look for?

While chemical analysis is required for definitive confirmation, you might observe the following signs of degradation in your stored compound:

  • Changes in Physical Appearance: This can include a change in color, caking or clumping of the powder, or the appearance of an oily substance.

  • Odor: The hydrolysis products, particularly the amine, may have a distinct odor that is different from the parent compound.

  • Inconsistent Experimental Results: If you observe a loss of efficacy or variability in your experimental outcomes, it could be an indication of compound degradation.

Troubleshooting Guide: Investigating and Preventing Hydrolysis

This guide will walk you through a systematic approach to identify the cause of hydrolysis and implement effective preventative measures.

Step 1: Confirming Hydrolysis

If you suspect your compound has degraded, the first step is to confirm this analytically.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its hydrolysis products.

Experimental Protocol: HPLC Analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide and its Hydrolysis Products

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your stored 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare a control sample using a fresh, un-degraded standard of the compound, if available.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and expected hydrolysis products have significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatogram of your stored sample to that of the fresh standard.

    • The appearance of new peaks with shorter retention times (more polar compounds) is indicative of hydrolysis products (2-chloropropanoic acid and 1-(2-methylphenyl)ethanamine).

    • Quantify the amount of parent compound remaining using the calibration curve. A significant decrease compared to the expected concentration confirms degradation.

Step 2: Identifying the Root Cause

Once hydrolysis is confirmed, use the following decision tree to pinpoint the likely cause.

RootCauseAnalysis Hydrolysis Root Cause Analysis A Start: Hydrolysis Confirmed B Check Storage Humidity A->B C High Humidity (>40% RH)? B->C D Moisture is a likely cause. C->D Yes E Check Storage Temperature C->E No L Implement Preventative Measures D->L F Elevated Temperature (>25°C)? E->F G Heat is a likely cause. F->G Yes H Check for Contaminants F->H No G->L I Acidic/Basic Residues in Container? H->I J pH-catalyzed hydrolysis is likely. I->J Yes K Review Handling Procedures I->K No J->L K->L

Caption: Decision tree for identifying the root cause of hydrolysis.

Step 3: Implementing Preventative Storage Strategies

Based on the root cause analysis, implement the following strategies to prevent future hydrolysis.

Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of the hydrolysis reaction.[4]
Humidity As low as possible (<30% RH)Minimizes the presence of water, a key reactant in hydrolysis.[4]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Displaces moist air from the container headspace.
Light Protected from light (Amber vials)While hydrolysis is the primary concern, photolytic degradation can also occur.

Packaging

Proper packaging is your first line of defense against moisture.

  • Primary Container: Use amber glass vials with PTFE-lined caps to provide an inert and light-blocking environment.

  • Secondary Packaging: Place the primary container inside a moisture-barrier bag.[8][9] These bags are often made of materials like aluminized polyester or polyethylene.[8]

  • Desiccants: Include a desiccant packet (e.g., silica gel or molecular sieves) inside the moisture-barrier bag to absorb any residual moisture.[10][11]

  • Humidity Indicator Cards: Place a humidity indicator card inside the bag to provide a visual confirmation that the internal environment remains dry.[9]

PackagingStrategy Optimal Packaging for Moisture-Sensitive Compounds cluster_0 Moisture-Barrier Bag A 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in Amber Vial B Desiccant Packet D Heat Seal A->D C Humidity Indicator Card B->D C->D E Store at 2-8°C D->E

Caption: Recommended packaging strategy for long-term storage.

Step 4: Formulation Considerations for Enhanced Stability

If you are developing a formulation containing 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, consider the following to improve its stability:

  • Excipient Selection: Choose excipients with low water content and low hygroscopicity.[4] Avoid excipients that may have acidic or basic impurities.

  • pH Control: If formulating a liquid, use a buffering system to maintain the pH in the range of optimal stability (typically near neutral for amides).

  • Non-Aqueous Solvents: For liquid formulations, consider using non-aqueous solvents to reduce the water activity.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and the intrinsic stability of the compound.

  • Prepare Stock Solutions: Dissolve a known amount of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidative Degradation: Add 3% hydrogen peroxide.

    • Thermal Degradation: Heat the solution at 60°C.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the degradation products.

Protocol 2: Moisture Sorption Isotherm Analysis

This analysis will help you understand how the compound interacts with moisture at different humidity levels.

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Sample Preparation: Place a known mass of the compound in the DVS sample pan.

  • Experimental Conditions:

    • Temperature: 25°C.

    • Humidity Program: Equilibrate the sample at a series of increasing relative humidity (RH) steps (e.g., 0% to 90% in 10% increments) followed by a series of decreasing RH steps.

  • Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity. This will reveal the hygroscopicity of the compound and whether it exhibits hysteresis.

By implementing these troubleshooting and preventative strategies, you can significantly reduce the risk of hydrolysis and ensure the long-term stability of your 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, leading to more reliable and reproducible research outcomes.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146.
  • ChemicalBook. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE.
  • Codefine. (2025, February 27).
  • Echemi. 2-CHLORO-N-(2-METHYLPHENYL)
  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
  • PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling.
  • The Pharmaceutical Journal. (2010, October 9).
  • J. Excipients and Food Chem. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. 1 (3) 2010 - 5.
  • ProUmid GmbH & Co. KG. Moisture Sorption Isotherms.
  • Sigma-Aldrich. 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.
  • ResearchGate. (2013). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
  • O-CHEM. This is a very sensitive reaction!
  • METER Group. Fundamentals of Moisture Sorption Isotherms.
  • ResearchGate. (2025, August 6).
  • MDPI. (2022, June 17). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis.
  • ResearchGate. (2025, August 6). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
  • PubMed. (2022, February 1). Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T.
  • BenchChem. (2025). A Technical Guide to the Thermal Degradation of 2-Ethyl-4-methylpentanal: Predicted Products and Analytical Protocols.
  • Standard Reference Data. (2009, October 15).
  • PubMed. (2014, January 1). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin.
  • ResearchG
  • Dalal Institute. Hydrolysis of Esters and Amides.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • Streampeak Group. (2023, February 6).
  • IP Products.
  • Pharmaguideline. (2025, April 9).
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • Streampeak Group. (2023, February 6).
  • IP Products.
  • PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling.
  • Codefine. (2025, February 27).
  • The Pharmaceutical Journal. (2010, October 9).
  • IP Products.

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overcoming steric hindrance in 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Amide Coupling Guide

Subject: Troubleshooting Steric Hindrance & Side Reactions in the Synthesis of 2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Executive Summary: The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide presents a "perfect storm" of steric and electronic challenges.[1] You are coupling a secondary, alpha-branched alkyl halide (2-chloropropanoic acid derivative) with a sterically congested, alpha-branched primary amine (1-(2-methylphenyl)ethylamine).[1] The ortho-methyl group on the phenyl ring, combined with the alpha-methyl on the ethylamine chain, creates a "molecular gate" that blocks nucleophilic attack.[1] Furthermore, the 2-chloropropionyl moiety is prone to E1cB elimination , forming reactive ketenes that lead to oligomers rather than the desired amide.[1]

This guide moves beyond standard EDC/NHS protocols, which will likely fail or stall, and provides high-fidelity solutions using HATU/HOAt activation and controlled Acid Chloride methodologies .

Module 1: Critical Reagent Selection & Mechanistic Insight

Q1: Why is my standard EDC/NHS or DCC coupling yielding <10% product?

A: Standard carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate.[1] In your system, the nucleophilic attack of the amine on this intermediate is the rate-determining step.[1]

  • The Barrier: The ortho-methyl group of the amine and the alpha-methyl of the amine chain create a steric wall.[1] The bulky O-acylisourea cannot easily approach the amine nitrogen.[1]

  • The Consequence: The O-acylisourea rearranges into an unreactive N-acylurea (a dead-end byproduct) faster than the hindered amine can attack it.[1]

Q2: Should I use the Acid Chloride (2-chloropropionyl chloride) instead?

A: Proceed with extreme caution. While acid chlorides are highly reactive (minimizing steric issues), 2-chloropropionyl chloride has a fatal flaw: Ketene Formation .[1]

  • Mechanism: In the presence of a base (like Triethylamine), the alpha-proton of 2-chloropropionyl chloride is acidic.[1] The base can abstract this proton, causing the elimination of HCl to form methylketene .[1]

  • Result: Methylketene rapidly dimerizes or polymerizes into a dark tar, or reacts non-selectively, destroying your stoichiometry.

  • Recommendation: Use the HATU/HOAt method for small-scale/high-purity needs.[1] Use the Acid Chloride method only at low temperatures (-20°C) with specific bases (Sym-collidine or inorganic bases in biphasic systems).[1]

Module 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for: High yield, preservation of chirality, and bench-scale synthesis (mg to g).[1]

Rationale: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the HOAt moiety provides an "anchimeric assistance" effect (neighboring group participation) that hydrogen bonds with the incoming amine, effectively "pulling" it into the reaction center despite the steric bulk.[1]

ComponentEquivalentsRole
2-Chloropropanoic Acid 1.0Acid Component
1-(2-methylphenyl)ethylamine 1.1Hindered Amine
HATU 1.1 - 1.2Coupling Agent (Uronium)
HOAt 0.5 - 1.0Additive (Critical for sterics)
Sym-Collidine 2.5 - 3.0Non-nucleophilic Base
DMF (Anhydrous) [0.1 M]Solvent

Step-by-Step:

  • Pre-activation: Dissolve 2-chloropropanoic acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add Sym-Collidine.[1] Stir at 0°C for 5 minutes, then warm to RT for 10 minutes. Note: The solution should turn yellow/orange.[1]

  • Amine Addition: Add the HOAt (solid) followed immediately by the amine.[1]

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Tip: If conversion stalls after 24h, do not add more HATU. Add 0.5 eq of pure HOAt and heat gently to 40°C.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 0.5M HCl, then NaHCO3.

Protocol B: The "Scale-Up" (Acid Chloride via Schotten-Baumann)

Recommended for: Large scale (>10g) where HATU cost is prohibitive.[1]

Rationale: Biphasic conditions (DCM/Water) with an inorganic base prevent the "ketene pathway" because the base (NaOH/K2CO3) remains in the water phase, while the acid chloride stays in the organic phase.[1] The reaction occurs only at the interface, reducing the likelihood of E1cB elimination.[1]

ComponentEquivalentsRole
2-Chloropropionyl Chloride 1.1Activated Acid
1-(2-methylphenyl)ethylamine 1.0Hindered Amine
K2CO3 (or NaOH) 2.5Base (Inorganic)
DCM / Water (1:1) [0.2 M]Biphasic Solvent System

Step-by-Step:

  • Preparation: Dissolve the amine in DCM. Dissolve K2CO3 in water. Combine in a flask with vigorous stirring (high RPM is critical).

  • Cooling: Cool the biphasic mixture to -5°C to 0°C .

  • Addition: Add 2-chloropropionyl chloride dropwise over 30–60 minutes.

    • Critical: Do not let the temperature rise above 5°C.[1]

  • Reaction: Allow to warm to RT slowly over 2 hours.

  • Quench: Separate layers. Wash organic layer with dilute HCl and Brine.[1]

Module 3: Troubleshooting & Diagnostics

SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Ketene Polymerization. The base (likely TEA or DIPEA) caused elimination of HCl from the acid chloride.[1]Switch to Protocol B (Inorganic base) or use Sym-Collidine (weaker base) at -20°C.
Starting Amine Remains Steric Wall. The activated ester hydrolyzed before the amine could attack.[1]Use Protocol A with added HOAt . Increase concentration to 0.5 M to force bimolecular collision.
Product is Racemic Oxazolone Formation. The activated acid cyclized to an oxazolone, which racemizes easily.Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is notorious for low racemization in hindered couplings.
Low Yield with EDC N-Acylurea Rearrangement. The intermediate rearranged because the amine attack was too slow.Abandon EDC. It is unsuitable for this specific steric profile.

Module 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling and the fatal ketene pathway.

ReactionPathways Acid 2-Chloropropanoic Acid AcidCl 2-Chloropropionyl Chloride Acid->AcidCl SOCl2 / Oxalyl Cl ActiveEster Active Ester (O-At / O-7-azabenzotriazole) Acid->ActiveEster HATU / HOAt / Base Ketene Methylketene (Highly Reactive) AcidCl->Ketene Strong Base (TEA) Elimination (E1cB) Product Target Amide (2-chloro-N-[...]) AcidCl->Product Protocol B: Biphasic / Cold Amine Hindered Amine (1-(2-methylphenyl)ethylamine) Amine->Product Nucleophilic Attack Tar Polymer/Tar (Dark Mixture) Ketene->Tar Polymerization ActiveEster->Product Protocol A: Anchimeric Assistance

Caption: Pathway analysis showing the risk of Ketene formation (Red) vs. the stabilized Active Ester route (Green).[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society. [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron. [Link][1]

  • DiPucchio, A. (2020).[1] Troubleshooting Acid Chloride Reactions: Ketene Pathways. Organic Chemistry Portal. [Link][1]

Sources

Validation & Comparative

1H NMR spectral analysis and interpretation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Abstract

High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, a molecule featuring two chiral centers and multiple distinct proton environments. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure, stereochemistry, and the resulting spectral parameters. We will compare the expected spectrum of a single diastereomer with potential isomeric alternatives, supported by established spectral data and principles. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine and complex structural verification.

Structural and Stereochemical Considerations

The target molecule, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, possesses a rich structural landscape for NMR analysis. Its structure contains an amide linkage, an aromatic ring, and two stereocenters, one at the α-carbon of the propanamide moiety and the other at the benzylic carbon of the ethylamine fragment.

Key Structural Features:

  • Amide Group: The -C(O)NH- group introduces restricted rotation around the C-N bond, influencing the magnetic environment of nearby protons. The amide proton (N-H) itself is a key diagnostic signal.

  • Two Chiral Centers: The presence of two stereocenters means the molecule can exist as a mixture of diastereomers (e.g., (R,R)/(S,S) enantiomeric pair and (R,S)/(S,R) enantiomeric pair). Diastereomers are chemically distinct and will produce different NMR spectra. Even within a single, pure diastereomer, the inherent chirality renders seemingly equivalent protons (such as those in a CH₂ group, though not present here) diastereotopic, leading to distinct chemical shifts.[1][2] This principle of diastereotopicity is crucial for a correct interpretation.

  • Functional Groups: The electronegative chlorine atom, the deshielding carbonyl group, and the aromatic ring current all exert predictable downfield shifts on adjacent protons.[3][4]

Predicted ¹H NMR Spectrum and Interpretation

For this analysis, we will predict the spectrum for a single diastereomer of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, assuming a standard deuterated chloroform (CDCl₃) solvent.

Proton Label Description Integration Predicted δ (ppm) Predicted Multiplicity Rationale & Notes
Hₐ Amide N-H1H6.5 - 8.5Broad Doublet (d)The chemical shift is highly variable and depends on concentration and hydrogen bonding.[5][6] It is expected to couple with the adjacent methine proton (Hₑ), resulting in a doublet, though it often appears as a broad singlet due to quadrupole broadening or exchange.
Hₑ N-CH-Ar1H5.0 - 5.4Multiplet (m)This benzylic proton is deshielded by the adjacent nitrogen and the aromatic ring. It is coupled to both the amide proton (Hₐ) and the methyl protons (Hբ), leading to a complex multiplet (e.g., a quartet of doublets). A similar proton in N-(1-phenylethyl)acetamide appears at ~5.15 ppm.[7]
Hₖ Ar-H4H7.1 - 7.4Multiplet (m)Aromatic protons typically resonate in this region.[8] The ortho-disubstitution pattern will lead to a complex, overlapping multiplet that is often difficult to resolve into individual signals at lower field strengths.
Hₗ CH-Cl1H4.4 - 4.8Quartet (q)This methine proton is strongly deshielded by the adjacent electronegative chlorine atom.[8][9] It is coupled to the three protons of the adjacent methyl group (Hₘ), resulting in a quartet (n+1 = 3+1 = 4).
Hₒ Ar-CH₃3H2.3 - 2.5Singlet (s)Benzylic methyl protons appear in this characteristic range. With no adjacent protons, the signal is a sharp singlet.
Hₘ CH₃-CHCl3H1.7 - 1.9Doublet (d)This methyl group is deshielded by the adjacent chlorine-bearing carbon. It is coupled to the single methine proton (Hₗ), resulting in a doublet (n+1 = 1+1 = 2).
CH₃-CHN3H1.4 - 1.6Doublet (d)This methyl group is adjacent to the chiral benzylic carbon. It is coupled to the single methine proton (Hₑ), giving a doublet. In the comparable N-(1-phenylethyl)acetamide, this signal appears at 1.42 ppm.[7]

Comparative Analysis: Distinguishing Isomers and Diastereomers

The true power of NMR lies in its ability to differentiate between closely related structures.

Comparison with a Positional Isomer: 3-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Let's consider a hypothetical structural isomer where the chlorine is on the terminal carbon of the propanamide chain.

Feature 2-chloro Isomer (Target) 3-chloro Isomer (Alternative) Reason for Difference
Signal for CH-Cl Quartet at ~4.5 ppm-The proton environment does not exist in the 3-chloro isomer.
Signal for CH₂-Cl -Triplet at ~3.8 ppmIn the 3-chloro isomer, a CH₂ group is adjacent to the chlorine, which would be a triplet due to coupling with the adjacent CH₂ group.
Signal for CH₂-C=O -Triplet at ~2.8 ppmThe CH₂ group alpha to the carbonyl would be a triplet, coupled to the CH₂Cl group.
Signal for CH₃-CHCl Doublet at ~1.8 ppm-This specific methyl environment is absent in the 3-chloro isomer.

This comparison clearly shows that ¹H NMR can easily distinguish between positional isomers through dramatic differences in chemical shifts and splitting patterns.

Analysis of Diastereomeric Mixtures

If the synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide results in a mixture of diastereomers (e.g., a 1:1 mix of (R,S) and (R,R)), the ¹H NMR spectrum would become significantly more complex.

  • Doubled Signals: Each proton environment in the chiral portions of the molecule (Hₑ, Hₗ, Hբ, Hₘ, and potentially Hₐ) would appear as a pair of signals . For example, instead of one doublet for Hբ at 1.5 ppm, there would be two distinct doublets, each representing one diastereomer. The same would apply to the other signals.

  • Different Chemical Shifts and Coupling Constants: The spatial arrangement of the groups around the chiral centers is different for each diastereomer. This results in slightly different magnetic environments and through-bond coupling interactions, leading to unique chemical shifts (δ) and coupling constants (J-values) for each diastereomer.[10]

  • Integration Ratio: The relative integration of the paired signals would directly reflect the diastereomeric ratio (d.r.) of the mixture.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain publication-quality data for a molecule like 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, the following protocol is recommended.

Objective: To acquire a quantitative ¹H NMR spectrum with high resolution and signal-to-noise ratio.

Materials:

  • Sample (~5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D)

  • NMR tube (5 mm, high precision)

  • NMR Spectrometer (≥400 MHz recommended for better resolution of multiplets)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry vial. b. Add ~0.6-0.7 mL of CDCl₃ to the vial. If TMS is not included in the solvent, add a small drop as an internal standard (δ = 0.00 ppm). c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Insert the sample into the magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Optimize the magnetic field homogeneity (shimming) by adjusting the Z1, Z2, Z3, etc., shims to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (e.g., TMS).

  • Acquisition Parameters: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to ensure faster relaxation and allow for a shorter recycle delay. b. Spectral Width (SW): Set a spectral width of ~16 ppm, centered around 6-7 ppm, to ensure all signals from ~0 to 12 ppm are captured. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Recycle Delay (D1): Set to 2-5 seconds. A longer delay (e.g., 5x the longest T₁ relaxation time) is crucial for accurate integration. e. Number of Scans (NS): Start with 16 or 32 scans for a concentrated sample. Increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Apply an exponential window function (line broadening, LB) of ~0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm). e. Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the Ar-CH₃ singlet). f. Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of the Analytical Workflow

The logical process for interpreting the ¹H NMR spectrum of a novel compound can be visualized as a systematic workflow.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Interpretation & Verification Structure Molecular Structure (2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide) Features Identify Key Features - Amide - Chiral Centers - Aromatic Ring - Electronegative Cl Structure->Features Protons Define Proton Environments (Hₐ, Hₑ, Hₖ, Hₗ, Hₒ, Hₘ, Hբ) Features->Protons Shift Predict Chemical Shifts (δ) (Deshielding/Anisotropy) Protons->Shift Integration Determine Integration (Proton Count) Protons->Integration Splitting Analyze Multiplicity (n+1 Rule) (J-Coupling) Protons->Splitting Spectrum Predicted Spectrum Table Shift->Spectrum Integration->Spectrum Splitting->Spectrum Comparison Compare with Alternatives - Isomers - Diastereomers Spectrum->Comparison Final Final Structure Confirmation Comparison->Final

Caption: Workflow for the ¹H NMR analysis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.

Conclusion

The ¹H NMR spectrum of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is a textbook example of how fundamental principles of chemical shift, spin-spin coupling, and stereochemistry converge to allow for detailed structural analysis. Each proton environment provides a unique signature that, when pieced together, confirms the molecular connectivity and can even reveal the diastereomeric purity of the sample. By comparing the predicted spectrum with that of potential isomers, this guide demonstrates the specificity and resolving power of NMR spectroscopy, reinforcing its status as a cornerstone of chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94385, 2-Chloropropanamide. [Link]

  • Yao, L., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • Reddy, B. V. S., et al. (n.d.). Supporting Information. [Link]

  • The Chemistry Teacher. (2024). NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. [Link]

  • Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. [Link]

  • SRM Institute of Science and Technology. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • Faraldos, J. A., et al. (2011). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) -1-phenylethyl ( R )-acetoxyphenylacetate. ResearchGate. [Link]

  • Chemistry Steps. (2022). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

Sources

A Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the amide compound, 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. By grounding our predictions in the fundamental principles of mass spectrometry, we offer a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into an analyte, inducing reproducible and structurally informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule, where the pattern of fragment ions reveals the connectivity of its constituent atoms. For a molecule like 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, with its distinct functional groups—an amide linkage, a chlorine substituent, and an aromatic ring—we can anticipate a series of competing and sequential fragmentation reactions.

The core principles guiding these fragmentations include the stability of the resulting ions and neutral losses. Reactions that lead to resonance-stabilized cations, such as acylium ions, iminium ions, and benzylic/tropylium ions, are highly favored.[1][2] Furthermore, the elimination of small, stable neutral molecules is a common pathway.[1] Our analysis will systematically explore these pathways to construct a theoretical fragmentation pattern.

Predicted Fragmentation Pathways

The structure of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is first ionized to form a molecular ion (M⁺˙). With a molecular formula of C₁₂H₁₆ClNO, the monoisotopic mass of the molecular ion is 225.0920 g/mol . Due to the presence of one nitrogen atom, it follows the nitrogen rule, having an odd nominal mass.[3] The presence of a chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) with an abundance of approximately one-third that of the M⁺˙ peak.

From this molecular ion, several key fragmentation pathways are predicted, driven by the molecule's structural features.

Amide Bond Cleavage (α-Cleavage to Carbonyl)

The cleavage of the bond between the carbonyl carbon and the nitrogen atom is a classic fragmentation pathway for amides.[4] This reaction is driven by the formation of a stable, resonance-stabilized acylium ion.

  • Pathway: The C-N bond breaks, leading to the formation of the 2-chloropropanoyl cation and a radical containing the N-substituted aromatic portion.

  • Fragment Ion: The resulting acylium ion, [CH₃CHClC≡O]⁺, would produce a characteristic isotopic doublet at m/z 91 (for ³⁵Cl) and m/z 93 (for ³⁷Cl). This is a highly probable and diagnostically significant fragmentation.

Benzylic Cleavage

The bond beta to the 2-methylphenyl ring is a labile site. Cleavage at this position results in a highly stable, resonance-stabilized benzylic cation, which can rearrange to an even more stable tropylium ion.[5]

  • Pathway: The bond between the chiral carbon and the nitrogen atom cleaves, leading to the formation of the [1-(2-methylphenyl)ethyl] cation.

  • Fragment Ion: This produces a prominent ion at m/z 119 , corresponding to the [C₉H₁₁]⁺ fragment. This is often one of the most intense peaks in the spectra of alkyl-aromatic compounds. Further fragmentation of this ion by loss of a methyl radical (•CH₃) can yield a smaller peak at m/z 104.

α-Cleavage Adjacent to Nitrogen

Similar to amines, α-cleavage can occur at the C-C bond adjacent to the nitrogen atom.[2][3] This pathway is driven by the formation of a resonance-stabilized iminium ion.

  • Pathway: Cleavage of the bond between the chiral carbon and its methyl group. This results in the loss of a methyl radical (•CH₃).

  • Fragment Ion: This fragmentation leads to the formation of a large iminium ion at m/z 210 ([M-15]⁺). While possible, the loss of a small radical from a large molecular ion is often less favorable than cleavages that produce two more evenly sized fragments.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[1][6][7]

  • Pathway: A hydrogen atom on the methyl group of the propanamide moiety (the γ-hydrogen) is transferred to the carbonyl oxygen through a six-membered transition state. This is followed by the cleavage of the bond between the α and β carbons.

  • Neutral Loss: This rearrangement results in the elimination of a neutral propene molecule (CH₃CH=CH₂).

  • Fragment Ion: The charge is retained on the enol-amide fragment, which would appear at m/z 183 . This rearrangement is a hallmark of aliphatic carbonyl compounds and is a strong indicator of the acyl chain structure.[8][9]

The overall predicted fragmentation cascade is visualized in the diagram below.

G cluster_amide Amide Cleavage cluster_benzylic Benzylic Cleavage cluster_alpha α-Cleavage (N) cluster_mclafferty McLafferty Rearrangement M C₁₂H₁₆ClNO⁺˙ m/z 225/227 (Molecular Ion) m91 [C₃H₄ClO]⁺ m/z 91/93 (Acylium Ion) M->m91 - •C₉H₁₂N m119 [C₉H₁₁]⁺ m/z 119 (Benzylic/Tropylium Ion) M->m119 - •C₃H₅ClNO m210 [C₁₁H₁₃ClNO]⁺˙ m/z 210/212 ([M-15]⁺) M->m210 - •CH₃ m183 [C₉H₁₀ClNO]⁺˙ m/z 183/185 M->m183 - C₃H₆

Caption: Predicted EI fragmentation pathways for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide.

Data Summary and Comparison with Alternatives

The predicted key fragments provide a powerful diagnostic fingerprint for the molecule.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation MechanismDiagnostic Value
225 / 227[C₁₂H₁₆ClNO]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and elemental composition.
210 / 212[M - CH₃]⁺α-Cleavage (next to N)Indicates the presence of the ethyl group on the N.
183 / 185[C₉H₁₀ClNO]⁺˙McLafferty RearrangementConfirms the propanamide structure.
119[C₉H₁₁]⁺Benzylic CleavageStrong indicator of the 1-(2-methylphenyl)ethyl moiety.
91 / 93[CH₃CHClC=O]⁺Amide Bond CleavageConfirms the 2-chloropropanoyl moiety.
Comparison with Alternative Analytical Techniques

While EI-MS is excellent for structural elucidation via fragmentation, other methods provide complementary information. A comparative analysis is crucial for developing a comprehensive analytical strategy.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
EI-GC-MS Provides molecular weight and a detailed, reproducible fragmentation pattern for structural elucidation.High sensitivity, provides a structural "fingerprint," vast libraries for comparison.Molecular ion can be weak or absent for some compounds; requires volatile analytes.
Electrospray Ionization (ESI-MS) Primarily provides the mass of the protonated molecule, [M+H]⁺. Fragmentation is minimal without tandem MS.[10]Soft ionization preserves the molecular ion, ideal for non-volatile or fragile molecules.Provides little to no structural information from fragmentation in a single MS stage.
Tandem MS (MS/MS) Allows for controlled fragmentation of a selected parent ion (e.g., the [M+H]⁺) to confirm structural connectivity.Highly specific and sensitive; can confirm proposed fragmentation pathways definitively.More complex instrumentation and method development.
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical environment and connectivity of every H and C atom.The definitive method for unambiguous structure determination in solution.Lower sensitivity than MS, requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies (e.g., C=O, N-H, C-Cl bonds).Quick and non-destructive; excellent for confirming the presence of key functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocols

To validate this predicted fragmentation pattern, the following experimental workflow is recommended.

Protocol for EI-GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless, set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the presence of the predicted molecular ion and key fragment ions listed in Table 1.

Analytical Workflow Diagram

The logical flow from sample to structural confirmation is depicted below.

G cluster_workflow Analytical Workflow Sample Pure Analyte Prep Sample Preparation (Dissolution) Sample->Prep GCMS GC-MS Analysis (EI, 70 eV) Prep->GCMS Spectrum Acquire Mass Spectrum GCMS->Spectrum Analysis Data Analysis Spectrum->Analysis Confirm Structure Confirmation Analysis->Confirm Match Predicted Fragments

Caption: Standard workflow for structural analysis using EI-GC-MS.

Conclusion

The predictive analysis of the mass spectral fragmentation of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide demonstrates the power of applying fundamental chemical principles to structural elucidation. The key predicted fragments—the acylium ion at m/z 91/93, the benzylic ion at m/z 119, and the McLafferty rearrangement product at m/z 183/185—provide a unique and verifiable fingerprint. By comparing these predictions with experimental data obtained through the outlined protocol, and by considering complementary data from alternative techniques like NMR and ESI-MS/MS, researchers can achieve a high degree of confidence in the structural assignment of this and related compounds.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Guedes, da Silva, et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern. Retrieved February 26, 2026, from [Link]

  • Guedes, da Silva, et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). Hexanamide, N-ethyl-N-(3-methylphenyl)-6-chloro-. NIST WebBook. Retrieved February 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022, June 19). McLafferty Rearrangement: An overview. YouTube. [Link]

  • Metairis. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-ethyl-N-methylpropan-1-amine. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved February 26, 2026, from [Link]

  • Li, et al. (n.d.). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. [Link]

  • Grokipedia. (n.d.). McLafferty rearrangement. Retrieved February 26, 2026, from [Link]

  • Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved February 26, 2026, from [Link]

  • epgp. (n.d.). General Fragmentation Modes. Retrieved February 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. [Link]

Sources

comparing reactivity of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide vs chloroacetamides

Technical Comparison: -Chloropropanamides vs. Chloroacetamides

Mechanistic Tuning of Covalent Warheads

Executive Summary

In drug discovery and agrochemical design, the choice between an


reactivityselectivity
  • Chloroacetamides (

    
    -Cl-AA):  Primary alkyl chlorides. Highly reactive electrophiles (
    
    
    ). Often associated with high potency but significant off-target toxicity and rapid metabolic clearance via Glutathione (GSH) conjugation.
  • 
    -Chloropropanamides (
    
    
    -Cl-PA):
    Secondary alkyl chlorides. The introduction of the
    
    
    -methyl group (from the propanamide backbone) creates a "steric brake," significantly reducing the rate of nucleophilic attack. This modification is used to tune the "warhead" reactivity, improving metabolic stability and kinetic selectivity for the target cysteine over cytosolic thiols.

The specific compound 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide features dual steric hindrance: the

Structural & Mechanistic Analysis

The core differentiator is the substitution pattern at the electrophilic carbon center.

2.1. The Electrophilic Center
  • 
    -Cl-AA:  Contains a primary  alkyl chloride (
    
    
    ). The backside of the carbon-chlorine bond is accessible, facilitating rapid
    
    
    attack by thiols.
  • 
    -Cl-PA:  Contains a secondary  alkyl chloride (
    
    
    ). The
    
    
    -methyl group introduces steric clash in the transition state (TS) of the
    
    
    reaction.
2.2. Reaction Coordinate Diagram

The following diagram illustrates the energetic penalty introduced by the

ReactionCoordinateFigure 1: Kinetic barrier difference between primary (Acetamide) and secondary (Propanamide) electrophiles.ReactantsReactants(R-Cl + R'-S⁻)TS_PrimaryTS: Chloroacetamide(Low Steric Barrier)Reactants->TS_PrimaryFast (Low ΔG‡)TS_SecondaryTS: Chloropropanamide(High Steric Barrier)Reactants->TS_SecondarySlow (High ΔG‡)ProductThioether Adduct(Covalent Bond)TS_Primary->ProductTS_Secondary->Product

2.3. The "Alpha-Methyl Effect" on Kinetics

Experimental data typically shows that


10- to 100-fold
  • Electronic Effect: The methyl group is electron-donating (+I effect), which destabilizes the developing negative charge on the nucleophile in the

    
     transition state, further slowing the reaction.
    
  • Chirality: Your specific compound has two chiral centers.

    • Acyl

      
      -Carbon:  The (R)- and (S)-2-chloropropanamide enantiomers react at different rates with chiral biological nucleophiles (enzymes), though reaction with small achiral thiols (like 
      
      
      -mercaptoethanol) is largely unaffected by chirality.
    • Amine Scaffold: The 1-(2-methylphenyl)ethyl group creates a chiral pocket. If the target protein is chiral (which it is), one diastereomer of the inhibitor will likely possess superior non-covalent binding affinity (

      
      ), positioning the warhead optimally for the reaction (
      
      
      ).
Experimental Protocols

To objectively compare these warheads, you must determine their intrinsic reactivity (

protein inactivation efficiency

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

This assay measures how quickly the compound is "scavenged" by cytosolic defenses, predicting in vivo toxicity.

Materials:

  • Test Compounds (10 mM stock in DMSO).

  • Reduced Glutathione (GSH).

  • Internal Standard (e.g., Indomethacin).

  • Buffer: PBS (pH 7.4).

Workflow:

  • Preparation: Dilute compound to 10 µM in PBS containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Add equal volume of cold Acetonitrile + 1% Formic Acid (precipitates proteins/stops reaction).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+.

Calculation: Plot





Protocol B: Workflow Visualization

GSH_AssayFigure 2: Standard Operating Procedure for Thiol Reactivity Profilingcluster_0Reaction Setupcluster_1Kinetic Samplingcluster_2Data AnalysisStep1Mix Compound (10 µM)+ GSH (5 mM)in PBS pH 7.4Step2Incubate @ 37°CStep1->Step2Step3Aliquot at0, 15, 60, 240 minStep2->Step3Step4Quench withACN + Formic AcidStep3->Step4Step5LC-MS Analysis(Parent Ion)Step4->Step5Step6Calculate k_obs(Slope of ln[Conc] vs t)Step5->Step6

Comparative Data Summary

The following table summarizes the expected performance differences based on physical organic chemistry principles and literature precedents for

FeatureChloroacetamide (

-Cl-AA)

-Chloropropanamide (

-Cl-PA)
Implication for Drug Design
Electrophile Type Primary ChlorideSecondary ChloridePA is less prone to non-specific alkylation.
GSH Half-Life (

)
< 60 minutes (Rapid)> 240 minutes (Slow)PA has superior metabolic stability.
Selectivity Kinetic Non-selectiveKinetic SelectivePA requires specific binding (

) to drive reaction.
Mechanism

(Sterically unhindered)

(Sterically hindered)
PA reaction rates are highly sensitive to steric environment.
Plasma Stability Low (Rapid hydrolysis/conjugation)HighPA is better suited for systemic administration.
Expert Insight: The "Goldilocks" Zone

As an Application Scientist, I recommend


-chloropropanamides

The specific scaffold 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is particularly interesting because the bulky o-tolyl group on the amine likely forces the amide into a specific conformation. This pre-organization can be leveraged to position the "slow" secondary chloride perfectly against the target cysteine, recovering potency through proximity effects (


References
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols. 
    Source: ACS Chemical Biology
    [Link]
    
  • Characterising covalent warhead reactivity. Source: Bioorganic & Medicinal Chemistry [Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. Source: X-Chem [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Source: Macmillan Group (Princeton) [Link]

infrared spectroscopy (IR) peaks for 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Identification of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control. It provides a rapid, non-destructive method for identifying functional groups within a molecule, thereby offering a unique chemical "fingerprint."[1] For a molecule such as 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, which contains a secondary amide, a chloroalkane, and an aromatic ring, IR spectroscopy is particularly adept at confirming its structural integrity. This guide provides a detailed analysis of the expected IR absorption peaks for this compound, compares the utility of IR to other analytical methods, and presents a robust protocol for sample analysis.

Molecular Structure and Vibrational Analysis

To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition grind_sample 1. Grind Sample (1-2 mg of compound) grind_kbr 2. Grind KBr (100-200 mg, dry) mix 3. Mix Sample and KBr Thoroughly grind_kbr->mix Combine load_die 4. Load Mixture into Pellet Die mix->load_die press 5. Apply Pressure (Hydraulic Press) load_die->press eject 6. Eject Transparent Pellet press->eject place_holder 7. Place Pellet in Sample Holder eject->place_holder acquire_bg 8. Acquire Background Spectrum (Empty) acquire_sample 9. Acquire Sample Spectrum acquire_bg->acquire_sample Insert Sample

Caption: Workflow for KBr Pellet Preparation and IR Analysis.

Methodology
  • Sample and Matrix Preparation:

    • Ensure the sample of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is dry.

    • In an agate mortar, grind approximately 1-2 mg of the sample to a very fine powder. The goal is to reduce particle size to minimize light scattering. [2] * Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) to the mortar. KBr is transparent to IR radiation and serves as an ideal matrix. [3] * Gently but thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure homogeneous dispersion.

  • Pellet Formation:

    • Transfer the powder mixture into the collar of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, transparent matrix.

    • Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. [2]Opaque or cloudy pellets indicate insufficient grinding or moisture contamination.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with the sample holder empty. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the sample holder with the pellet into the beam path and acquire the sample spectrum.

    • The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).

This self-validating protocol ensures that a high-quality, reproducible spectrum is obtained by minimizing scattering effects and removing atmospheric interference.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Koziol, L., Maly, L., & Zanni, M. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]

  • Schwaighofer, A., & Lendl, B. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Sodanapalli, R., et al. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of amide 1. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Glover, S. A., & Rauk, A. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. PMC. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide

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